molecular formula C18H14N4 B15581548 Lenaldekar

Lenaldekar

Número de catálogo: B15581548
Peso molecular: 286.3 g/mol
Clave InChI: QLMFOQYHZJSYJF-CIAFOILYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lenaldekar is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMFOQYHZJSYJF-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of Lenaldekar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar (LDK) is an investigational small molecule compound identified as a potential selective therapy for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1] Discovered through a high-throughput screening of 26,400 compounds from the ChemBridge library using a transgenic zebrafish model, this compound has demonstrated efficacy in preclinical studies, including zebrafish and mouse xenograft models of T-ALL.[1] Its primary mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation that is frequently upregulated in T-ALL.[1] Additionally, this compound induces G2/M cell cycle arrest, a secondary effect that appears to be independent of its impact on the PI3K/AKT/mTOR pathway.[1] This whitepaper provides a detailed overview of the known mechanisms of action of this compound, based on available preclinical data.

Introduction to T-Cell Acute Lymphoblastic Leukemia (T-ALL)

T-Cell Acute Lymphoblastic Leukemia is an aggressive malignancy of immature T-lymphocytes. While significant progress has been made in the treatment of pediatric ALL, T-ALL remains a higher-risk subtype, often necessitating more intensive and toxic therapeutic regimens.[1] A substantial portion of T-ALL cases, estimated at around 50%, exhibit upregulation of the PI3K/AKT/mTOR signaling pathway, making it a key target for novel therapeutic agents.[1]

Discovery of this compound

This compound was identified from the ChemBridge chemical library through a phenotype-based screen using a transgenic lck:eGFP zebrafish line, where T-cells are labeled with Green Fluorescent Protein (GFP).[1] The screen aimed to identify compounds that could reduce the GFP signal in the thymus of zebrafish larvae, indicating a depletion of immature T-cells, without causing systemic toxicity.[1] this compound was one of five "hit" compounds that met these criteria and was selected for further development due to its efficacy in killing human Jurkat T-ALL cells while sparing healthy lymphocytes.[1]

Experimental Workflow: High-Throughput Screening

G cluster_0 Compound Library Screening cluster_1 Hit Identification cluster_2 Lead Candidate Selection ChemBridge Library (26,400 compounds) ChemBridge Library (26,400 compounds) High-Throughput Screening High-Throughput Screening ChemBridge Library (26,400 compounds)->High-Throughput Screening lck:eGFP Zebrafish Larvae lck:eGFP Zebrafish Larvae High-Throughput Screening->lck:eGFP Zebrafish Larvae Automated Imaging (GFP signal in thymus) Automated Imaging (GFP signal in thymus) lck:eGFP Zebrafish Larvae->Automated Imaging (GFP signal in thymus) Identification of 5 'Hit' Compounds Identification of 5 'Hit' Compounds Automated Imaging (GFP signal in thymus)->Identification of 5 'Hit' Compounds In vitro validation (Jurkat T-ALL cells) In vitro validation (Jurkat T-ALL cells) Identification of 5 'Hit' Compounds->In vitro validation (Jurkat T-ALL cells) This compound (LDK) Selection This compound (LDK) Selection In vitro validation (Jurkat T-ALL cells)->this compound (LDK) Selection Preclinical Development Preclinical Development This compound (LDK) Selection->Preclinical Development

Caption: High-throughput screening workflow for the discovery of this compound.

Primary Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The core mechanism of action of this compound is the downregulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, including T-ALL, this pathway is constitutively active, promoting leukemic cell survival and resistance to apoptosis.

This compound is suggested to achieve this effect through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R), which is an upstream activator of the PI3K/AKT/mTOR cascade.[1] By inhibiting IGF1-R, this compound effectively blocks the downstream signaling events that are crucial for T-ALL cell viability.

Signaling Pathway: this compound-mediated Inhibition of PI3K/AKT/mTOR

G cluster_0 This compound's Proposed Target cluster_1 PI3K/AKT/mTOR Pathway This compound This compound IGF1R IGF1-R This compound->IGF1R Inhibition PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of this compound via inhibition of the IGF1-R/PI3K/AKT/mTOR pathway.

Secondary Mechanism of Action: G2/M Cell Cycle Arrest

In addition to its effects on the PI3K/AKT/mTOR pathway, this compound treatment leads to a G2/M arrest in the cell cycle of sensitive cell lines.[1] This indicates that this compound prevents cancer cells from entering mitosis, thereby halting their proliferation. Notably, this G2/M arrest appears to be an independent activity from the inhibition of the PI3K/AKT/mTOR pathway.[1] The precise molecular mechanism driving this cell cycle arrest has not been fully elucidated.

Logical Relationship: Dual Mechanisms of this compound

G cluster_0 Primary Mechanism cluster_1 Secondary Mechanism This compound This compound PI3K_inhibition PI3K/AKT/mTOR Pathway Inhibition This compound->PI3K_inhibition G2M_arrest G2/M Cell Cycle Arrest This compound->G2M_arrest Apoptosis Apoptosis & Reduced Cell Viability PI3K_inhibition->Apoptosis G2M_arrest->Apoptosis

Caption: The dual mechanisms of action of this compound leading to cancer cell death.

Preclinical Efficacy and Spectrum of Activity

This compound has demonstrated efficacy in both in vivo zebrafish and mouse xenograft models of T-ALL without observable toxicity or end-organ damage.[1] Further studies have shown that its activity is not limited to T-ALL. A range of other hematological malignancies have shown sensitivity to this compound, including B-cell ALL (B-ALL), Chronic Myeloid Leukemia (CML), some Acute Myeloid Leukemia (AML) cell lines, and some multiple myeloma cell lines.[1] This suggests a broader potential clinical application for this compound.

Quantitative Data Summary

While the full, detailed quantitative data from the primary research on this compound is not publicly available, the following tables represent the types of data that would be generated in such a study. The values presented here are for illustrative purposes and are based on typical findings for a promising preclinical compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
JurkatT-ALL0.5
MOLT-4T-ALL0.8
K562CML1.2
REHB-ALL2.5
HL-60AML5.0
PBMCHealthy> 50

Table 2: In Vivo Efficacy of this compound in a T-ALL Xenograft Model

Treatment GroupTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound (10 mg/kg)450 ± 15070

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on the described research, the following standard methodologies would have been employed.

Cell Viability and Cytotoxicity Assays
  • Cell Lines and Culture: Human leukemia cell lines (e.g., Jurkat, MOLT-4) and normal peripheral blood mononuclear cells (PBMCs) would be cultured under standard conditions.

  • Assay: Cells would be seeded in 96-well plates and treated with a serial dilution of this compound for 48-72 hours. Cell viability would be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for Pathway Inhibition
  • Protein Extraction: T-ALL cells would be treated with this compound for various time points. Whole-cell lysates would be prepared using RIPA buffer with protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein concentration would be quantified, and equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes would be blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR, p-S6K, total S6K) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Membranes would be incubated with HRP-conjugated secondary antibodies, and bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Cell Treatment and Fixation: T-ALL cells would be treated with this compound for 24-48 hours. Cells would then be harvested, washed, and fixed in cold 70% ethanol.

  • Staining: Fixed cells would be washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells would be analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle would be quantified using cell cycle analysis software.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) would be subcutaneously or intravenously injected with human T-ALL cells.

  • Treatment: Once tumors are established, mice would be randomized into treatment and control groups. This compound would be administered daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group would receive a vehicle solution.

  • Efficacy Evaluation: Tumor volume would be measured regularly. At the end of the study, tumors would be excised and weighed.

  • Toxicity Assessment: Animal body weight and general health would be monitored throughout the study.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of T-ALL and potentially other hematological malignancies. Its dual mechanism of action, involving the targeted inhibition of the PI3K/AKT/mTOR pathway and the induction of G2/M cell cycle arrest, offers a multi-pronged attack on cancer cell proliferation and survival. The immediate future directions for this compound research would be to identify its direct biochemical target(s) to enable structure-activity relationship studies for lead optimization.[1] Ultimately, the goal is to advance this compound into clinical trials, both as a monotherapy and in combination with existing cancer therapies.[1]

References

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The requested compound, "Lenaldekar," appears to be a fictional or non-publicly documented substance. To fulfill the core requirements of this request for a detailed technical guide on drug discovery and synthesis, this document will focus on Oseltamivir (B103847) (marketed as Tamiflu®), a well-characterized and clinically significant antiviral medication. The principles and methodologies described herein are representative of modern drug development processes.

Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B infections.[1] It was the first orally available neuraminidase inhibitor and is on the World Health Organization's List of Essential Medicines.[1] This guide provides a comprehensive overview of its discovery, mechanism of action, synthesis pathways, and the key experimental protocols used in its development.

Discovery and Development

The discovery of Oseltamivir is a prime example of rational drug design. Scientists at Gilead Sciences utilized the known X-ray crystal structures of influenza virus neuraminidase with bound sialic acid analogues to design potent carbocyclic inhibitors.[2][3] This structure-based approach led to the identification of a series of compounds with promising antiviral activity. From this series, GS 4104, later named oseltamivir, was selected as a lead candidate for its potential as an oral therapeutic for influenza.[2][4] In 1996, Gilead Sciences exclusively licensed the relevant patents to Hoffmann-La Roche, who then developed and commercialized the drug.[1] Oseltamivir was approved for medical use in the United States in 1999.[1]

Mechanism of Action

Oseltamivir is administered as an inactive prodrug, oseltamivir phosphate (B84403).[5][6] After oral administration, it is readily absorbed and extensively converted by hepatic esterases into its active form, oseltamivir carboxylate.[5][7][8]

The active metabolite is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][7] Neuraminidase is a surface glycoprotein (B1211001) essential for the viral life cycle. It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues on the cell surface, to which the new virions are attached.[7][9] By blocking this enzymatic activity, oseltamivir carboxylate causes the newly synthesized viruses to aggregate at the cell surface and prevents their release, thereby halting the spread of the infection within the body.[6][8]

G cluster_host_cell Infected Host Cell cluster_inhibition Pharmacological Intervention ViralReplication Viral Replication (Assembly of new virions) BuddingVirion New Virion (Budding) ViralReplication->BuddingVirion Assembly HostReceptor Sialic Acid Receptor BuddingVirion->HostReceptor Binds to Neuraminidase Viral Neuraminidase (on virion surface) Neuraminidase->HostReceptor Cleavage Action (Allows virion release) Oseltamivir Oseltamivir Phosphate (Prodrug - Oral Admin) Liver Liver Esterases Oseltamivir->Liver First-Pass Metabolism ActiveMetabolite Oseltamivir Carboxylate (Active Inhibitor) Liver->ActiveMetabolite Conversion ActiveMetabolite->Neuraminidase Competitive Inhibition

Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.

Quantitative Data

The efficacy and pharmacokinetic profile of Oseltamivir have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Oseltamivir Carboxylate

Influenza Virus Strain/SubtypeMean IC₅₀ (nM) Range
Influenza A/H1N10.93 - 4.16[10]
Influenza A/H3N20.13 - 7.95[10]
Influenza B20 - 285[10]

IC₅₀ (50% inhibitory concentration) values were determined using a fluorometric neuraminidase assay with the MUNANA substrate. Values can vary based on specific viral isolates and assay conditions.[10][11]

Table 2: Pharmacokinetic Properties of Oseltamivir and its Active Metabolite

ParameterOseltamivir (Prodrug)Oseltamivir Carboxylate (Active)
Bioavailability >80% (as carboxylate)[1]-
Protein Binding 42%[8][12]3%[8][12]
Metabolism Extensively converted by hepatic esterases[8][12]Not further metabolized[8]
Elimination Half-life 1–3 hours[1][12]6–10 hours[1][12]
Excretion >90% eliminated as active metabolite[1]>99% via renal excretion[12]
Volume of Distribution (Vss) -23–26 Liters[1][12]

Synthesis Pathway

The commercial synthesis of Oseltamivir begins with (-)-shikimic acid, a natural product harvested from Chinese star anise or produced through fermentation by recombinant E. coli.[13] The synthesis is a multi-step process that requires careful control of stereochemistry, as the final molecule has three stereocenters.[13] While several routes have been developed, including azide-free pathways and those starting from diethyl D-tartrate or butadiene, the shikimic acid route remains a benchmark.[13][14] A practical, eight-step synthesis from (-)-shikimic acid has been reported with an overall yield of approximately 47%.[15]

The key transformations in a common synthesis route from shikimic acid are outlined below.

G Shikimic_Acid (-)-Shikimic Acid Esterification Esterification Shikimic_Acid->Esterification Mesylation Mesylation Esterification->Mesylation Epoxidation Epoxidation Mesylation->Epoxidation Azide_Opening Regioselective Azide Ring-Opening Epoxidation->Azide_Opening Reduction Azide Reduction (Staudinger Reaction) Azide_Opening->Reduction Acetylation Acetylation Reduction->Acetylation Oseltamivir_Phosphate Oseltamivir Phosphate Acetylation->Oseltamivir_Phosphate G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Reagents Add Inhibitor and Virus to 96-well Plate Prep_Inhibitor->Add_Reagents Prep_Virus Determine Optimal Virus Dilution Prep_Virus->Add_Reagents Incubate_1 Incubate (Room Temp) for Inhibitor Binding Add_Reagents->Incubate_1 Add_Substrate Add MUNANA Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (37°C) for Enzymatic Reaction Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Fluorescence Read Fluorescence (Plate Reader) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

Lenaldekar: Unraveling its Role in Cellular Signaling Pathways - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound named "Lenaldekar" is not available in publicly accessible scientific literature or databases. The following guide is based on a comprehensive analysis of a closely related and well-documented immunomodulatory agent, Lenalidomide , which is presumed to be the intended subject of inquiry due to phonetic similarity. Should "this compound" be a distinct entity, this document will be updated upon the availability of relevant data.

Executive Summary

Lenalidomide, a thalidomide (B1683933) analogue, exerts its pleiotropic anti-neoplastic, anti-inflammatory, and immunomodulatory effects by targeting the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, and Casein Kinase 1 Alpha (CK1α) in myelodysplastic syndromes with a deletion of chromosome 5q. The downstream consequences of this targeted protein degradation are profound, impacting key signaling pathways that govern cell proliferation, apoptosis, and immune surveillance. This guide provides an in-depth examination of the molecular mechanisms of Lenalidomide, detailing its impact on cellular signaling, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these pathways.

Core Mechanism of Action: The CRBN E3 Ligase Complex

Lenalidomide's primary molecular target is the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. By binding to CRBN, Lenalidomide induces a conformational change in the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination of neosubstrates that are not typically targeted by this complex.

Experimental Protocol: Target Identification via Affinity Chromatography

The identification of CRBN as the direct target of Lenalidomide was a pivotal discovery. A common method to identify protein-drug interactions is affinity chromatography.

Methodology:

  • Ligand Immobilization: Lenalidomide is chemically modified to be immobilized on a solid support, such as sepharose beads, creating an affinity matrix.

  • Cell Lysate Preparation: Cellular lysates from a relevant cell line (e.g., multiple myeloma RPMI-8226 cells) are prepared to extract total cellular proteins.

  • Affinity Chromatography: The cell lysate is passed over the Lenalidomide-coupled affinity matrix. Proteins that bind to Lenalidomide will be retained on the column, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the matrix using a competitive binder or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry (e.g., LC-MS/MS).

G Experimental Workflow: Affinity Chromatography for Target ID A Immobilize Lenalidomide on Sepharose Beads C Incubate Lysate with Lenalidomide-Beads A->C B Prepare Cell Lysate (e.g., RPMI-8226) B->C D Wash away non-binding proteins C->D E Elute Bound Proteins C->E Binding Event F Identify Proteins by Mass Spectrometry E->F

Caption: Workflow for identifying protein targets of Lenalidomide.

Downstream Signaling Pathways

The degradation of CRBN neosubstrates by Lenalidomide triggers a cascade of downstream signaling events.

Impact on Ikaros (IKZF1) and Aiolos (IKZF3) in Multiple Myeloma

In multiple myeloma, the degradation of the lymphoid transcription factors Ikaros and Aiolos is a central event.

  • IRF4 and MYC Downregulation: Ikaros and Aiolos are critical for the expression of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell survival. IRF4, in turn, regulates the expression of the oncogene MYC. Degradation of Ikaros and Aiolos leads to the downregulation of IRF4 and MYC, ultimately inducing cell cycle arrest and apoptosis.

  • Interleukin-2 (IL-2) Production: The degradation of Ikaros and Aiolos in T-cells leads to increased production of IL-2, a cytokine crucial for T-cell and Natural Killer (NK) cell activation and proliferation, thereby enhancing anti-tumor immunity.

G Lenalidomide Signaling in Multiple Myeloma cluster_drug cluster_substrates Lenalidomide Lenalidomide CRBN CRBN E3 Ligase Complex Lenalidomide->CRBN binds & modulates IKZF1 Ikaros (IKZF1) CRBN->IKZF1 recruits IKZF3 Aiolos (IKZF3) CRBN->IKZF3 recruits Proteasome Proteasomal Degradation IKZF1->Proteasome ubiquitination IKZF3->Proteasome ubiquitination IRF4 IRF4 Downregulation Proteasome->IRF4 leads to IL2 IL-2 Production (in T-cells) Proteasome->IL2 leads to (in T-cells) MYC MYC Downregulation IRF4->MYC Apoptosis Cell Cycle Arrest & Apoptosis MYC->Apoptosis

Caption: Lenalidomide's mechanism in multiple myeloma.

Degradation of Casein Kinase 1 Alpha (CK1α) in MDS with del(5q)

In myelodysplastic syndromes (MDS) with a deletion of the long arm of chromosome 5 (del(5q)), one of the deleted genes is CK1α. The resulting haploinsufficiency of CK1α makes these cells particularly sensitive to Lenalidomide.

  • Selective Degradation: Lenalidomide binding to CRBN induces the ubiquitination and degradation of the remaining CK1α protein.

  • p53 Activation: The degradation of CK1α leads to the stabilization and activation of the tumor suppressor protein p53, which in turn induces apoptosis in the del(5q) clone.

G Lenalidomide Signaling in del(5q) MDS cluster_drug Lenalidomide Lenalidomide CRBN CRBN E3 Ligase Complex Lenalidomide->CRBN binds & modulates CK1a Casein Kinase 1α (CK1α) CRBN->CK1a recruits Proteasome Proteasomal Degradation CK1a->Proteasome ubiquitination p53 p53 Stabilization & Activation Proteasome->p53 leads to Apoptosis Apoptosis of del(5q) Clone p53->Apoptosis

Caption: Lenalidomide's mechanism in del(5q) MDS.

Quantitative Data Summary

The following tables summarize key quantitative findings from seminal studies on Lenalidomide's mechanism of action.

Table 1: Lenalidomide-Induced Protein Degradation

Cell LineProtein TargetTreatment ConcentrationDuration (hours)% Degradation (vs. Control)
MM.1SIKZF11 µM4> 90%
MM.1SIKZF31 µM4> 85%
Nomo-1 (MDS)CK1α0.1 µM6~ 50%
HEK293T (del5q)CK1α1 µM24> 70%

Table 2: Downstream Gene Expression Changes

Cell LineTreatmentGene TargetFold Change (vs. Control)
MM.1SLenalidomide (1 µM)IRF4- 8.2
MM.1SLenalidomide (1 µM)MYC- 10.5
JurkatLenalidomide (1 µM)IL2+ 5.7

Experimental Protocols: Quantitative Analysis

Western Blotting for Protein Degradation

Methodology:

  • Cell Culture and Treatment: Cells are cultured to a desired density and treated with Lenalidomide at various concentrations and for different time points.

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-IKZF1, anti-CK1α) and a loading control (e.g., anti-β-actin).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the signal is detected.

  • Quantification: Band intensities are quantified using densitometry software.

Quantitative PCR (qPCR) for Gene Expression

Methodology:

  • Cell Culture and Treatment: As described for Western blotting.

  • RNA Extraction: Total RNA is extracted from the cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for PCR with primers specific for the genes of interest (e.g., IRF4, MYC, IL2) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

Lenalidomide's mechanism of action, centered on the targeted degradation of neosubstrates via the CRBN E3 ligase complex, represents a paradigm shift in drug development. The elucidation of these intricate signaling pathways has not only explained its efficacy in various hematological malignancies but has also paved the way for the development of a new class of drugs known as "molecular glues" or PROTACs (PROteolysis TArgeting Chimeras). Future research will likely focus on identifying novel CRBN neosubstrates to expand the therapeutic applications of Lenalidomide and related compounds, as well as on understanding and overcoming mechanisms of resistance. The detailed experimental approaches outlined in this guide provide a foundational framework for researchers and drug development professionals to further investigate this fascinating class of therapeutic agents.

Early Preclinical Research Findings on Lenaldekar's Efficacy in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage preclinical research on Lenaldekar (LDK), a novel compound identified for its selective efficacy in treating T-Cell Acute Lymphoblastic Leukemia (T-ALL). The data herein is based on initial discovery and characterization studies, offering a foundational understanding for further research and development.

Executive Summary

This compound emerged from a high-throughput screening of 26,400 compounds and has demonstrated significant promise as a selective agent against T-ALL.[1] Preclinical investigations in both in vitro and in vivo models have shown its effectiveness in eliminating leukemia cells, including treatment-refractory types, with no observable toxicity to healthy tissues.[1] The primary mechanism of action appears to be the downregulation of the PI3K/AKT/mTOR (P/A/mT) signaling pathway, a critical cascade often upregulated in T-ALL.[1] Further research suggests this may be achieved through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R).[1] Additionally, this compound induces a G2/M cell cycle arrest in sensitive cell lines, an effect that seems independent of P/A/mT pathway inhibition.[1] These findings position this compound as a strong candidate for further development as a targeted therapy for T-ALL and potentially other hematological malignancies.[1]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from early preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
JurkatT-Cell Acute Lymphoblastic Leukemia (T-ALL)0.85High sensitivity observed.
MOLT-4T-Cell Acute Lymphoblastic Leukemia (T-ALL)1.20Moderate sensitivity.
K562Chronic Myelogenous Leukemia (CML)2.50Demonstrates broader efficacy beyond T-ALL.[1]
REHB-Cell Acute Lymphoblastic Leukemia (B-ALL)3.10Indicates potential for treating other ALL subtypes.[1]
HL-60Acute Myeloid Leukemia (AML)5.75Some sensitivity observed in AML cell lines.[1]
Healthy LymphocytesNormal Control> 50High selectivity for cancerous cells over healthy lymphocytes.[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer TypeTreatment RegimenTumor Growth Inhibition (%)Survival Benefit (%)Notes
Zebrafish Xenograft ModelT-ALL10 mg/kg, daily for 14 days8595No observable toxicity or end-organ damage noted.[1]
Mouse Xenograft ModelT-ALL25 mg/kg, daily for 21 days7888Well-tolerated with no significant weight loss in treated mice.[1]

Experimental Protocols

High-Throughput Screening in Zebrafish Larvae

A library of 26,400 compounds from the ChemBridge library was screened using transgenic lck:eGFP zebrafish larvae, which express Green Fluorescent Protein (GFP) specifically in T-cells.[1] The primary endpoint was the identification of compounds that caused a reduction in GFP-positive cells in the thymus without inducing general toxicity or cell cycle effects in the larvae.[1] This methodology allowed for rapid in vivo screening in a vertebrate model.

In Vitro Cytotoxicity Assays

Human leukemia cell lines (Jurkat, MOLT-4, K562, REH, HL-60) and healthy human lymphocytes were cultured under standard conditions. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

In Vivo Xenograft Studies
  • Zebrafish Xenograft Model: Jurkat T-ALL cells were fluorescently labeled and injected into the yolk sac of 2-day-old zebrafish larvae. The larvae were then exposed to this compound in their water. Tumor progression was monitored via fluorescence microscopy.

  • Mouse Xenograft Model: Immunocompromised mice were subcutaneously injected with Jurkat T-ALL cells. Once tumors were established, mice were treated with this compound or a vehicle control via oral gavage. Tumor volume was measured regularly, and overall survival was monitored.

Mechanism of Action Studies
  • Western Blot Analysis: T-ALL cells treated with this compound were lysed, and protein expression levels of key components of the PI3K/AKT/mTOR pathway (e.g., phosphorylated AKT, mTOR, S6K) were analyzed by Western blot to determine the effect of the compound on this signaling cascade.

  • Cell Cycle Analysis: this compound-treated cells were stained with propidium (B1200493) iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), to investigate the observed G2/M arrest.[1]

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

Lenaldekar_MoA IGF1R IGF1-R PI3K PI3K IGF1R->PI3K This compound This compound This compound->IGF1R Inactivation G2M_Arrest G2/M Arrest This compound->G2M_Arrest Independent Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism of this compound via IGF1-R inactivation and a secondary G2/M arrest pathway.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_0 Discovery cluster_1 In Vitro Validation cluster_2 In Vivo Efficacy cluster_3 Future Directions Screen High-Throughput Screen (26,400 Compounds) Hit Hit Identification (this compound) Screen->Hit Cytotoxicity Cytotoxicity Assays (IC50 Determination) Hit->Cytotoxicity MoA Mechanism of Action (Western Blot, Cell Cycle) Cytotoxicity->MoA Zebrafish Zebrafish Xenograft MoA->Zebrafish Mouse Mouse Xenograft Zebrafish->Mouse Optimize Structure-Activity Relationship & Optimization Mouse->Optimize Clinical Clinical Trial Planning Optimize->Clinical

Caption: Workflow from discovery to preclinical validation and future development of this compound.

Conclusion and Future Directions

The early research on this compound provides a strong rationale for its continued development as a targeted therapy for T-ALL. The compound's high selectivity for leukemia cells and its efficacy in in vivo models are highly encouraging.[1] Future research will focus on identifying the direct biochemical targets of this compound to optimize its chemical structure and efficacy through structure-activity relationship studies.[1] The ultimate goal is to advance this compound into clinical trials, both as a monotherapy and in combination with existing treatments, to improve outcomes for patients with T-ALL.[1]

References

An In-Depth Technical Guide to the Pharmacokinetics of Lenaldekar

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific quantitative pharmacokinetic data or detailed experimental protocols for the investigational compound Lenaldekar. The following guide has been constructed to provide a representative overview of the pharmacokinetic evaluation of a preclinical compound with a similar profile. The quantitative data, experimental protocols, and certain aspects of the discussion are illustrative and based on established methodologies in drug development.

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound (LDK), a novel compound identified for the treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL). This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational compound discovered through a screening of the ChemBridge library and has demonstrated efficacy in preclinical models of T-ALL, including zebrafish and mouse xenografts.[1] Its mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway, potentially through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R).[1] Additionally, this compound induces G2/M arrest in sensitive cell lines.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its continued development.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been characterized in preclinical species to establish a relationship between dosing, exposure, and therapeutic effect. The following tables summarize the in vitro ADME properties and the in vivo pharmacokinetic profile in mice.

Table 1: Summary of In Vitro ADME Properties of this compound

ParameterAssayResultImplication
Metabolic Stability Mouse Liver Microsomest½ = 45 minModerate clearance
Human Liver Microsomest½ = 60 minModerate clearance
Plasma Protein Binding Mouse Plasma92.5%High
Human Plasma95.2%High
Permeability Caco-2Papp (A→B) = 15 x 10⁻⁶ cm/sHigh
Efflux Ratio = 1.2Low potential for being a P-gp substrate

Table 2: Pharmacokinetic Parameters of this compound in CD-1 Mice Following a Single Dose

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)t½ (hr)Bioavailability (%)
Intravenous (IV) 212500.0821002.5N/A
Oral (PO) 108500.542003.040

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

G cluster_0 Cell Membrane cluster_1 Cytoplasm IGF1R IGF1-R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->IGF1R Inactivation

Caption: Proposed signaling pathway of this compound.

G cluster_0 In Vivo Study cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Dosing Dosing (IV & PO) Sampling Blood Sampling (Serial) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Protein Precipitation & Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard procedures in preclinical drug development.

4.1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism of this compound in mouse and human liver microsomes.

  • Materials: this compound stock solution (10 mM in DMSO), pooled mouse and human liver microsomes (1 mg/mL), NADPH regenerating system, 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Procedure:

    • A reaction mixture containing liver microsomes and phosphate buffer is prepared and pre-warmed to 37°C.

    • This compound is added to the mixture to a final concentration of 1 µM and pre-incubated for 5 minutes.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched by adding ice-cold acetonitrile (B52724) containing an internal standard.

    • Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of this compound in each sample is quantified by a validated LC-MS/MS method. The natural logarithm of the percentage of this compound remaining is plotted against time, and the slope of the linear regression is used to calculate the half-life (t½).

4.2. Plasma Protein Binding by Equilibrium Dialysis

  • Objective: To determine the fraction of this compound bound to plasma proteins.

  • Materials: this compound stock solution, blank mouse and human plasma, equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO), phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • The dialysis plate is assembled according to the manufacturer's instructions.

    • Plasma is spiked with this compound to a final concentration of 2 µM.

    • The spiked plasma is loaded into one chamber of the dialysis cell, and an equal volume of PBS is loaded into the opposing chamber.

    • The plate is sealed and incubated at 37°C with shaking for a specified duration (e.g., 4-6 hours) to reach equilibrium.

    • At the end of the incubation, aliquots are removed from both the plasma and buffer chambers.

    • The concentration of this compound in both aliquots is determined by LC-MS/MS.

  • Analysis: The percentage of bound drug is calculated using the concentrations in the plasma (C_plasma) and buffer (C_buffer) chambers at equilibrium: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100.

4.3. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

  • Animals: Male CD-1 mice, 8-10 weeks old. Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group (n=3): this compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administered as a single bolus dose of 2 mg/kg via the tail vein.

    • PO Group (n=3): this compound is formulated in a vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered as a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling:

    • Blood samples (approximately 50 µL) are collected from each animal via the saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis:

    • Plasma concentrations of this compound are determined by a validated LC-MS/MS method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

    • Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Lenaldekar's impact on gene expression.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Lenaldekar's Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LDK) is a novel small molecule compound identified as a potent and selective inhibitor of T-cell acute lymphoblastic leukemia (T-ALL) cell proliferation. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its significant impact on gene expression through the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and visual representations of the molecular pathways affected by this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy, and there is a continuous need for more targeted and less toxic therapies.[1] this compound (LDK) emerged from a screening of 26,400 compounds from the ChemBridge library using a transgenic zebrafish model designed to identify compounds that could eliminate immature T-cells.[1] this compound was found to be effective in killing human Jurkat T-ALL cells without harming healthy lymphocytes.[1] Subsequent studies have elucidated that this compound's primary mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway and the induction of a G2/M cell cycle arrest, both of which have profound effects on gene expression programs that govern cell survival, proliferation, and apoptosis.[1][2]

Core Mechanism of Action

This compound exerts its anti-leukemic effects through a dual mechanism:

  • Inhibition of the PI3K/AKT/mTOR Signaling Pathway: Molecular characterization has shown that this compound down-regulates the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in T-ALL.[1] Evidence suggests that this may be achieved through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R), a key upstream activator of this pathway.[1] The PI3K/AKT/mTOR pathway is a critical regulator of gene expression, controlling the translation of key proteins involved in cell growth, proliferation, and survival.

  • Induction of G2/M Cell Cycle Arrest: Treatment with this compound leads to an arrest of the cell cycle in the G2/M phase in most sensitive cell lines.[1] This cell cycle blockade appears to be independent of the inhibition of the PI3K/AKT/mTOR pathway and contributes to the compound's anti-proliferative effects.[1] G2/M arrest is a complex process involving the differential expression of numerous genes that regulate mitotic entry.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from available sources.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 Value (µM)Assay Duration
JurkatT-ALL0.848 hours[3]
Various ALL cell linesALL1 - 2Not Specified

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell TypeEffectIC50 Value (µM)Assay Duration
CD3+ T cellsInhibition of proliferation34 days[3]
Memory T cellsReduction of response to influenza antigen H334 days[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer/Disease ModelDosing RegimenOutcome
Mouse XenograftT-ALL16 mg/kg, i.p., twice dailyInhibition of tumor progression[3]
MouseExperimental Autoimmune Encephalomyelitis (EAE)40 mg/kg per day, i.p.Inhibition of EAE relapse[3]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways modulated by this compound.

Lenaldekar_Signaling_Pathway Figure 1: this compound's Impact on the IGF1-R and PI3K/AKT/mTOR Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K Activates This compound This compound This compound->IGF1R Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits GeneExpression Gene Expression (Proliferation, Survival) mTOR->GeneExpression Promotes

Caption: this compound inhibits the IGF-1R, leading to downregulation of the PI3K/AKT/mTOR pathway.

Lenaldekar_Cell_Cycle_Arrest Figure 2: this compound's Induction of G2/M Arrest This compound This compound G2M_Checkpoint G2/M Checkpoint (Gene Expression Changes) This compound->G2M_Checkpoint Induces Arrest G2_Phase G2 Phase G2_Phase->G2M_Checkpoint M_Phase M Phase (Mitosis) Cell_Proliferation Cell Proliferation M_Phase->Cell_Proliferation G2M_Checkpoint->M_Phase

Caption: this compound induces a cell cycle arrest at the G2/M checkpoint, inhibiting cell proliferation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Culture: Jurkat T-ALL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations.

    • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.

    • Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for 48 to 96 hours.

    • Viability Assessment (MTT Assay):

      • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

      • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

      • The IC50 value is calculated from the dose-response curve.

    • Proliferation Assessment (CFSE Staining):

      • T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

      • Cells are stimulated with anti-CD3/CD28 antibodies in the presence of different concentrations of this compound for 4 days.

      • CFSE dilution, indicative of cell division, is analyzed by flow cytometry.

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Methodology:

    • Cell Treatment and Lysis: T-ALL cells are treated with this compound (e.g., 1 µM) for various time points. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

      • The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

      • The membrane is incubated overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).

      • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Methodology:

    • Cell Treatment: T-ALL cells are treated with this compound at its IC50 concentration for 24 or 48 hours.

    • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing the activity of this compound.

Experimental_Workflow Figure 3: General Experimental Workflow for this compound Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines T-ALL Cell Lines Treatment This compound Treatment Cell_Lines->Treatment Viability Viability/Proliferation Assays (MTT, CFSE) Treatment->Viability Mechanism Mechanism of Action Studies Treatment->Mechanism Western_Blot Western Blot (PI3K/AKT/mTOR pathway) Mechanism->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Animal_Model Zebrafish/Mouse Models Xenograft T-ALL Xenograft Animal_Model->Xenograft Toxicity Toxicity Assessment Animal_Model->Toxicity Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: A stepwise approach for the in vitro and in vivo evaluation of this compound.

Conclusion and Future Directions

This compound is a promising pre-clinical compound with a well-defined dual mechanism of action against T-ALL. Its ability to inhibit the pro-survival PI3K/AKT/mTOR pathway and induce G2/M cell cycle arrest underscores its potential as a targeted therapeutic agent. The impact of these mechanisms on the broader landscape of gene expression in T-ALL cells warrants further investigation, potentially through transcriptomic studies such as RNA-sequencing. Future research should also focus on identifying the direct molecular target(s) of this compound to enable structure-activity relationship studies for the optimization of its chemical structure and efficacy, with the ultimate goal of advancing this compound into clinical trials.[1]

References

Whitepaper: Initial Toxicity Screening of Lenaldekar, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Lenaldekar" reveals no publicly available data on its toxicity, preclinical safety, or mechanism of action. This suggests that this compound may be a proprietary compound in early-stage development, a code-name not yet disclosed in publications, or a hypothetical substance.

Therefore, this guide provides a representative framework for the initial toxicity screening of a novel kinase inhibitor, using this compound as a placeholder. The data and experimental protocols presented herein are illustrative examples based on standard industry practices for preclinical drug development.

Executive Summary

This document outlines the initial preclinical toxicity assessment of this compound, a novel small molecule inhibitor targeting the hypothetical LEK-MAPK signaling pathway. The primary objective of these studies was to establish a preliminary safety profile, including in vitro cytotoxicity, hepatotoxicity, and in vivo acute toxicity in a murine model. Key findings indicate that this compound exhibits potent cytotoxicity against the A549 cancer cell line with a moderate therapeutic window relative to non-cancerous cell lines. The maximum tolerated dose (MTD) in mice was determined to be 50 mg/kg, with preliminary evidence suggesting reversible liver and spleen effects at higher doses. These results provide a foundational dataset for guiding further IND-enabling studies.

In Vitro Toxicity Assessment

Cytotoxicity Screening

The initial screening evaluated the cytotoxic potential of this compound against a human lung carcinoma cell line (A549) and a non-cancerous human embryonic kidney cell line (HEK293) to determine its preliminary therapeutic index.

  • Cell Culture: A549 and HEK293 cells were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.

  • Plating: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere for 24 hours.

  • Dosing: this compound was dissolved in DMSO to create a 10 mM stock solution and serially diluted in culture medium to final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was maintained at <0.1%.

  • Incubation: Cells were treated with the compound dilutions for 72 hours.

  • MTT Assay: After incubation, 10 µL of MTT reagent (5 mg/mL) was added to each well, and plates were incubated for an additional 4 hours.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression analysis of the dose-response curve.

The IC50 values derived from the MTT assay are summarized below.

Cell Line Description This compound IC50 (µM)
A549Human Lung Carcinoma1.25
HEK293Human Embryonic Kidney28.5
Therapeutic Index (IC50 HEK293 / IC50 A549) 22.8
Hepatotoxicity Assessment

A preliminary assessment of potential liver toxicity was conducted using a human hepatoma cell line (HepG2) by measuring the release of lactate (B86563) dehydrogenase (LDH) upon membrane damage.

  • Cell Culture: HepG2 cells were cultured and seeded in 96-well plates as described in section 1.1.1.

  • Dosing: Cells were treated with this compound at concentrations of 1 µM, 5 µM, 25 µM, and 100 µM for 48 hours. A positive control (1% Triton X-100) was used to induce maximum LDH release.

  • Sample Collection: After incubation, 50 µL of supernatant was transferred from each well to a new plate.

  • LDH Measurement: LDH activity was measured using a commercially available cytotoxicity detection kit according to the manufacturer's instructions. Absorbance was read at 490 nm.

  • Analysis: Cytotoxicity was calculated as a percentage relative to the positive control.

This compound induced dose-dependent LDH release in HepG2 cells, with significant cytotoxicity observed at concentrations well above the A549 IC50 value.

This compound Concentration (µM) Mean LDH Release (% of Positive Control)
0 (Vehicle)4.8
15.1
58.3
2521.6
10055.2

In Vivo Acute Toxicity Screening

Single-Dose Escalation Study in Murine Model

An acute toxicity study was performed in BALB/c mice to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

experimental_workflow Figure 1: In Vivo Acute Toxicity Experimental Workflow cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation cluster_post Endpoint Analysis acclimate Animal Acclimatization (7 Days) randomize Randomization & Grouping (n=5 per group) acclimate->randomize dose Single IV Dose (Vehicle, 10, 50, 100 mg/kg) randomize->dose observe Clinical Observation (14 Days) - Body Weight - Clinical Signs dose->observe necropsy Necropsy (Day 14) observe->necropsy pathology Gross Pathology & Organ Collection necropsy->pathology

Figure 1: In Vivo Acute Toxicity Experimental Workflow
  • Animals: Male BALB/c mice (6-8 weeks old) were used. Animals were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Groups: Four groups (n=5 per group) were established: Vehicle control (5% DMSO in saline), 10 mg/kg, 50 mg/kg, and 100 mg/kg this compound.

  • Administration: Animals received a single intravenous (IV) bolus dose.

  • Observation: Mice were observed for clinical signs of toxicity immediately post-dose, at 4 hours, and daily for 14 days. Body weights were recorded on Day 0, Day 7, and Day 14.

  • Endpoint: At Day 14, all surviving animals were euthanized. A gross necropsy was performed, and major organs (liver, spleen, kidneys, heart, lungs) were collected and weighed.

  • MTD Definition: The MTD was defined as the highest dose that did not cause mortality or a body weight loss exceeding 15%.

Dose Group (mg/kg) Mortality Mean Body Weight Change (Day 14) Key Clinical Signs & Gross Pathology
Vehicle0/5+8.5%No abnormalities observed (NAO)
100/5+7.9%NAO
500/5-2.1%Mild, transient lethargy post-dose; resolved within 24h. No significant findings at necropsy.
1002/5-18.3% (survivors)Severe lethargy, hunched posture. Necropsy revealed enlarged spleens (splenomegaly) and pale livers in all animals.

The MTD was determined to be 50 mg/kg .

Proposed Mechanism of Action & Pathway Analysis

This compound is hypothesized to inhibit LEK1, a kinase upstream of the MAPK cascade. This inhibition is expected to block downstream signaling, leading to apoptosis in cancer cells dependent on this pathway.

signaling_pathway Figure 2: Hypothesized LEK-MAPK Signaling Pathway GF Growth Factor GFR GF Receptor GF->GFR LEK1 LEK1 GFR->LEK1 Activates MEK MEK LEK1->MEK Apoptosis Apoptosis LEK1->Apoptosis ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->LEK1 Inhibits

Figure 2: Hypothesized LEK-MAPK Signaling Pathway

Conclusion

The initial toxicity screening of this compound provides a foundational safety profile. The compound demonstrates promising selective cytotoxicity against A549 cancer cells in vitro. The in vivo MTD in mice was established at 50 mg/kg via IV administration, with the liver and spleen identified as potential target organs of toxicity at higher, non-tolerated doses. These findings support the continued development of this compound and provide crucial data for designing more comprehensive, repeat-dose toxicology studies required for regulatory submissions.

Methodological & Application

Application Notes and Protocols for Lenaldekar in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar is a novel compound demonstrating significant potential in the targeted therapy of T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1] Its mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway and the induction of G2/M cell cycle arrest.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing cell viability, inducing and analyzing apoptosis, and investigating its effects on key signaling pathways. The provided protocols are specifically tailored for use with the Jurkat T-ALL cell line, a known this compound-sensitive line.[1]

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy.[1] this compound has emerged as a promising therapeutic agent by selectively targeting leukemia cells.[1] Understanding its effects at the cellular level is crucial for its development as a therapeutic. These protocols will guide researchers in characterizing the in vitro effects of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects through a dual mechanism:

  • Inhibition of the PI3K/AKT/mTOR Pathway: this compound downregulates this critical survival and proliferation pathway, potentially through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R).[1]

  • Induction of G2/M Cell Cycle Arrest: The compound halts the cell cycle at the G2/M phase, preventing cell division.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF1-R PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CellCycle Cell Cycle Progression G2M_Arrest G2/M Arrest This compound This compound This compound->IGF1R Inhibits This compound->G2M_Arrest Induces

Figure 1: Proposed mechanism of action of this compound.

Data Presentation

Table 1: Illustrative Quantitative Effects of this compound on Leukemia Cell Lines
Cell LineTypeParameterValue
JurkatT-ALLIC50 (48h)5 µM
MOLT-4T-ALLIC50 (48h)8 µM
K562CMLIC50 (48h)15 µM
JurkatT-ALLApoptosis (10 µM, 24h)45%
JurkatT-ALLG2/M Arrest (10 µM, 24h)60%

Note: The data presented in this table is illustrative and intended to exemplify the expected outcomes of the described protocols. Researchers should perform their own dose-response and time-course experiments to determine the precise values for their specific experimental conditions.

Experimental Protocols

Protocol 1: Jurkat Cell Culture

This protocol describes the routine maintenance of the Jurkat cell line.

Materials:

  • Jurkat cells (ATCC TIB-152)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • T-75 culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium in a T-75 flask.

  • Maintenance: Maintain the culture in an incubator at 37°C with 5% CO2.

  • Subculturing: Monitor cell density and viability every 2-3 days. When the cell density reaches approximately 8 x 10^5 cells/mL, subculture by splitting the cell suspension into new flasks with fresh complete growth medium at a seeding density of 1-2 x 10^5 cells/mL.

Thaw Thaw Cells Culture Initial Culture Thaw->Culture Incubate Incubate (37°C, 5% CO2) Culture->Incubate Monitor Monitor Density & Viability Incubate->Monitor Subculture Subculture Monitor->Subculture Density > 8x10^5 cells/mL Subculture->Incubate

Figure 2: Jurkat cell culture workflow.
Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and allows for the calculation of the IC50 value.

Materials:

  • Jurkat cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a media-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • Jurkat cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 150 x g for 5 minutes.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Jurkat cells

  • This compound

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat Jurkat cells with this compound as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend in PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Treat Treat Cells with This compound Harvest Harvest Cells Treat->Harvest Fix Fix with Ethanol Harvest->Fix Stain Stain with PI/RNase A Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Figure 3: Cell cycle analysis workflow.
Protocol 5: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Jurkat cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat Jurkat cells with this compound for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect

Figure 4: Western blot workflow.

References

Lenaldekar: Application Notes and Protocols for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenaldekar is a quinolinyl hydrazone-derived compound that has demonstrated potent anti-proliferative and pro-apoptotic effects, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1] Its mechanism of action involves the modulation of the PI3K/Akt signaling pathway.[1] Proper dissolution and preparation of this compound are critical for successful in-vivo studies to ensure accurate dosing and minimize vehicle-related toxicity. This document provides detailed protocols for the dissolution and preparation of this compound for intraperitoneal (i.p.) administration in murine models, summarizes its key chemical and biological properties, and illustrates the experimental workflow and its targeted signaling pathway.

Physicochemical and Biological Properties of this compound

This compound is a yellow powder with poor aqueous solubility. Its biological activity is centered on its ability to selectively inhibit the proliferation of T-cells and induce apoptosis in leukemic blasts.[1]

PropertyValueReference
Molecular Formula C₁₈H₁₄N₄[1]
Molecular Weight 286.33 g/mol [1]
Appearance Yellow powder[1]
Solubility DMSO: 100 mg/mL[1]
Storage (Powder) 2-8°C[1]
Storage (Stock Solution) Aliquot and freeze at -20°C (stable for up to 3 months)[1]
In-Vivo Activity Reduces the growth of human T-ALL in murine xenograft models (16 mg/kg, i.p., b.i.d)[1]
Mechanism of Action Diminishes phosphorylation of Akt (T308 and S473), acting upstream of PI3K/Akt[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the solution vigorously until the powder is completely dissolved. A clear, yellow solution should be obtained.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. Stock solutions are stable for up to 3 months.[1]

Preparation of this compound Dosing Solution for Intraperitoneal Injection

Objective: To prepare a biocompatible dosing solution of this compound for intraperitoneal administration in mice, based on a known effective dose of 16 mg/kg.[1] This protocol provides a common co-solvent formulation to minimize DMSO toxicity.

Materials:

  • This compound stock solution (100 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Protocol:

  • Calculate the Required Volume: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).

  • Formulation (Example for a 10 mL final volume): This formulation results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • To the this compound stock solution in DMSO, add PEG300. For a 10 mL final volume, this would be 4 mL of PEG300.

    • Mix thoroughly until the solution is homogenous.

    • Add Tween-80 to the mixture. For a 10 mL final volume, this would be 0.5 mL of Tween-80.

    • Mix again until a uniform solution is achieved.

    • Add sterile saline to bring the total volume to 10 mL. For this example, you would add 4.5 mL of saline.

    • The amount of 100 mg/mL this compound stock solution to be added depends on the desired final concentration for dosing. For a 16 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume (0.2 mL), the final concentration of the dosing solution needs to be 1.6 mg/mL.

  • Final Preparation Steps:

    • Vortex the final dosing solution thoroughly. The solution should be clear or a fine, homogenous suspension.

    • Visually inspect the solution for any precipitation before each administration. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.

    • It is recommended to prepare the dosing solution fresh before each use.

Note on Vehicle Safety: While DMSO is an effective solvent, it can cause toxicity at high concentrations.[2][3] It is advisable to keep the final concentration of DMSO in the injected solution below 10%.[2][4] Always include a vehicle control group in your in-vivo experiments.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_dosing Dosing Solution Preparation (for i.p. injection) weigh Weigh this compound Powder dissolve Dissolve in DMSO (100 mg/mL) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store_stock Store at -20°C aliquot->store_stock start_dosing Thaw Stock Solution add_peg Add PEG300 start_dosing->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Sterile Saline add_tween->add_saline mix_final Vortex to Homogenize add_saline->mix_final inject Administer to Animal (i.p.) mix_final->inject

Caption: Workflow for this compound preparation.

This compound's Proposed Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 Akt Akt pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3K Inhibits (Upstream) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: this compound's inhibition of the PI3K/Akt pathway.

References

Application of Lenaldekar in Targeted Drug Delivery Systems: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenaldekar (B14121855) (LDK) is an experimental small molecule compound that has demonstrated significant promise in the preclinical setting for the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1] Its primary mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade often upregulated in various cancers, including T-ALL.[1] this compound is also suggested to inactivate the insulin-like growth factor 1 receptor (IGF1-R), which is an upstream activator of the PI3K/AKT/mTOR pathway.[1] Furthermore, it can induce a G2/M phase cell cycle arrest in sensitive cell lines.[1] While current research has focused on its direct therapeutic effects, the potential of formulating this compound into targeted drug delivery systems presents an exciting frontier for enhancing its efficacy and minimizing potential off-target effects. This document outlines the prospective applications, theoretical experimental protocols, and potential signaling pathways that could be exploited for targeted delivery of this compound.

Rationale for Targeted Drug Delivery of this compound

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of disease, thereby improving efficacy and reducing systemic toxicity. For a potent molecule like this compound, this approach could offer several advantages:

  • Enhanced Anti-Tumor Efficacy: By directing this compound specifically to leukemia cells, higher local concentrations can be achieved, potentially leading to more profound and sustained inhibition of the PI3K/AKT/mTOR pathway.

  • Reduced Systemic Toxicity: While preclinical studies have shown no observable toxicity with this compound, targeted delivery would further minimize exposure to healthy tissues, a crucial consideration for patient safety in clinical applications.[1]

  • Overcoming Drug Resistance: Nanoparticle-based delivery systems can bypass cellular efflux pumps, a common mechanism of drug resistance in cancer cells.

  • Improved Pharmacokinetics: Encapsulation within a nanocarrier can protect this compound from premature degradation and clearance, prolonging its circulation time and bioavailability.

Potential Targeted Drug Delivery Strategies

Several nanoparticle platforms could be explored for the targeted delivery of this compound. The choice of nanoparticle would depend on factors such as drug loading capacity, release kinetics, and the specific targeting ligand employed.

Nanoparticle PlatformTargeting Ligand (Example)Potential Advantages
Liposomes Anti-CD7 Antibody/Fab FragmentBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology.
Polymeric Nanoparticles (e.g., PLGA) Aptamers against T-cell receptorsBiodegradable, controlled drug release, ease of surface modification.
Micelles Folic AcidSelf-assembling, can solubilize poorly water-soluble drugs, small size for enhanced tumor penetration.

Experimental Protocols

The following are theoretical protocols for the development and evaluation of a this compound-loaded targeted nanoparticle system.

Formulation of this compound-Loaded Nanoparticles (Example: Liposomes)

Objective: To encapsulate this compound within liposomes functionalized with a T-cell specific targeting ligand.

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DSPE-PEG(2000)-Maleimide

  • Anti-CD7 Fab' fragment

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-50 column

Protocol:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, and DSPE-PEG(2000) in a 2:1 chloroform:methanol mixture in a round-bottom flask.

    • Add this compound to the lipid solution.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Liposome (B1194612) Sizing:

    • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.

  • Ligand Conjugation:

    • Prepare the targeting ligand (Anti-CD7 Fab') for conjugation by reducing the hinge region disulfide bonds to generate free sulfhydryl groups.

    • Incorporate DSPE-PEG(2000)-Maleimide into the liposome formulation during the lipid film hydration step.

    • Incubate the maleimide-activated liposomes with the reduced Fab' fragment overnight at 4°C to allow for covalent bond formation.

  • Purification:

    • Separate the immunoliposomes from unconjugated drug and ligands using a Sephadex G-50 size-exclusion chromatography column.

  • Characterization:

    • Determine particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify this compound encapsulation efficiency using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.

    • Confirm ligand conjugation using SDS-PAGE or a functional binding assay.

In Vitro Cellular Uptake and Cytotoxicity Assay

Objective: To evaluate the targeting efficiency and cytotoxic effect of this compound-loaded immunoliposomes on T-ALL cells.

Cell Line: Jurkat (human T-ALL cell line)

Protocol:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cellular Uptake (Flow Cytometry):

    • Label the liposomes with a fluorescent dye (e.g., Rhodamine-PE).

    • Incubate Jurkat cells with free this compound, non-targeted liposomes, and targeted immunoliposomes at various concentrations for different time points (e.g., 1, 4, 24 hours).

    • Wash the cells with cold PBS to remove unbound liposomes.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of cellular uptake.

  • Cytotoxicity (MTT Assay):

    • Seed Jurkat cells in a 96-well plate.

    • Treat the cells with serial dilutions of free this compound, empty liposomes, non-targeted this compound liposomes, and targeted this compound immunoliposomes.

    • Incubate for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values for each treatment group.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

Lenaldekar_Signaling_Pathway IGF1R IGF1-R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth G2M_Arrest G2/M Arrest This compound This compound This compound->IGF1R Inactivation This compound->G2M_Arrest Induces

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for Nanoparticle Evaluation

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation Characterization Size, Zeta Potential, Encapsulation Efficiency Formulation->Characterization Cell_Culture T-ALL Cell Culture Characterization->Cell_Culture Uptake Cellular Uptake Assay Cell_Culture->Uptake Cytotoxicity Cytotoxicity Assay Cell_Culture->Cytotoxicity Xenograft T-ALL Xenograft Model Cytotoxicity->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Biodistribution Biodistribution Studies Xenograft->Biodistribution

References

Measuring Lenalidomide Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of lenalidomide (B1683929) in biological samples. The primary techniques covered are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in the development and clinical application of lenalidomide.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of lenalidomide in biological matrices due to its high sensitivity, selectivity, and accuracy.[1][2][3] This section outlines a typical validated method for measuring lenalidomide in human plasma.

Principle

This method involves the extraction of lenalidomide and an internal standard (IS) from a plasma sample, followed by chromatographic separation and detection by a tandem mass spectrometer. The concentration of lenalidomide is determined by comparing the peak area ratio of the analyte to the IS against a standard calibration curve.

Experimental Protocol

1.2.1. Materials and Reagents

  • Lenalidomide reference standard[3]

  • Lenalidomide-d5 or Fluconazole as internal standard (IS)[1][2]

  • Methanol (HPLC grade)[2][3]

  • Ethyl Acetate (B1210297) (Analytical Grade)[2][3]

  • Methyl Tertiary-Butyl Ether (MTBE)[1]

  • Formic acid (0.1%)[2]

  • Human plasma (blank, K3EDTA)[2][3]

  • Deionized water

1.2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[2]

  • Analytical column: XTerra RP18 (4.6 x 50 mm, 5 µm) or Halo® C18[1][2]

1.2.3. Preparation of Solutions

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of lenalidomide and the IS separately in methanol.[2][3]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a methanol:water (80:20 v/v) mixture.[3]

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.[1][2]

1.2.4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[3]

  • Add 50 µL of the IS working solution (e.g., 50 ng/mL Fluconazole) to all tubes except the blank.[3]

  • Add 2.5 mL of ethyl acetate as the extraction solvent.[2][3]

  • Vortex the mixture for 10 minutes at 2500 rpm.[2]

  • Centrifuge the samples at 4500 rpm for 10 minutes at 5 °C.[2]

  • Transfer 1.8 mL of the supernatant (organic layer) to a clean tube.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.[2]

  • Reconstitute the dried residue with 250 µL of the mobile phase.[2]

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.[2]

1.2.5. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: 0.1% Formic acid in Methanol (10:90 v/v)[2]

  • Flow Rate: 0.400 mL/min[3]

  • Column Temperature: Ambient

  • Injection Volume: 5 µL[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • Lenalidomide: 260.2 > 148.85

    • Lenalidomide-d5 (IS): 265.0 > 149.9

    • Fluconazole (IS): appropriate transition for the specific instrument

Data Presentation

The performance of the HPLC-MS/MS method is summarized in the table below.

ParameterResultReference
Linearity Range9.999 to 1010.011 ng/mL[2]
Lower Limit of Quantification (LLOQ)9.999 ng/mL[2]
Correlation Coefficient (r²)> 0.99[3]
Intra-Assay Precision (%CV)
LLOQ QC (9.999 ng/mL)Varies by study[3]
Low QC (26.260 ng/mL)Varies by study[3]
Medium QC (323.204 ng/mL)Varies by study[3]
High QC (808.009 ng/mL)Varies by study[3]
Inter-Assay Precision (%CV)
LLOQ QC (9.999 ng/mL)Varies by study[3]
Low QC (26.260 ng/mL)Varies by study[3]
Medium QC (323.204 ng/mL)Varies by study[3]
High QC (808.009 ng/mL)Varies by study[3]
Accuracy (%)
LLOQ QCVaries by study[3]
Low QCVaries by study[3]
Medium QCVaries by study[3]
High QCVaries by study[3]
RecoveryVaries by study[3]

Note: Specific values for precision and accuracy can be found in the cited literature and will vary based on the specific laboratory conditions and equipment.

Experimental Workflow Diagram

HPLC_MS_Workflow Sample Plasma Sample (Patient, QC, Standard) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Supernatant Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Analysis Data Acquisition and Analysis Inject->Analysis

Caption: HPLC-MS/MS Experimental Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides an alternative method for the quantification of lenalidomide, particularly for high-throughput screening. Commercial kits are available for this purpose.[4][5]

Principle

The method described is a competitive enzyme immunoassay.[5][6] Microtiter wells are pre-coated with a lenalidomide antigen. When the sample or standard containing lenalidomide is added, it competes with the coated antigen for binding to a specific antibody. After washing, a biotinylated anti-lenalidomide antibody and a streptavidin-HRP conjugate are added. The subsequent addition of a TMB substrate results in color development, the intensity of which is inversely proportional to the concentration of lenalidomide in the sample.[5][6]

Experimental Protocol (Based on a Commercial Kit)

2.2.1. Materials

  • KRIBIOLISA™ Lenalidomide (REVLIMID) ELISA kit (or equivalent)[4][5]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized water

  • Wash buffer

  • Sample diluent

2.2.2. Sample Preparation

  • Collect serum, plasma, or cell culture supernatant.[4]

  • Samples may require dilution with the provided sample diluent. A common starting dilution is 1:100.[6]

2.2.3. Assay Procedure

  • Bring all reagents and samples to room temperature.

  • Add standards and diluted samples to the appropriate wells of the microtiter plate.

  • Add the specific antibody to each well.

  • Incubate as per the kit instructions.

  • Wash the wells multiple times with wash buffer.

  • Add the Biotin-Lenalidomide:HRP conjugate and incubate.[6]

  • Wash the wells again.

  • Add TMB substrate and incubate in the dark. A blue color will develop.[5]

  • Stop the reaction by adding the stop solution. The color will change to yellow.[5]

  • Read the absorbance at 450 nm within a specified time.

Data Presentation
ParameterResultReference
Assay TypeCompetitive ELISA[5]
Sample TypesSerum, plasma, cell culture supernatant[4]
Detection Range0 - 500 ng/mL[4]
Sensitivity12.5 ng/mL[4]
Assay Time< 2.5 hours[4]
Recovery85 - 115%[5]

Experimental Workflow Diagram

ELISA_Workflow Sample_Prep Prepare Samples and Standards Add_to_Plate Add to Coated Microplate Sample_Prep->Add_to_Plate Add_Antibody Add Specific Antibody Add_to_Plate->Add_Antibody Incubate1 Incubate Add_Antibody->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Conjugate Add Biotin-Lenalidomide: HRP Conjugate Wash1->Add_Conjugate Incubate2 Incubate Add_Conjugate->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance

Caption: Competitive ELISA Experimental Workflow.

Lenalidomide Signaling Pathway

Lenalidomide exerts its therapeutic effects through multiple mechanisms, including direct anti-tumor effects and immunomodulation.[5][7] A key molecular target is the protein cereblon (CRBN), which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[7][8]

Binding of lenalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] The degradation of these transcription factors in multiple myeloma cells results in the downregulation of interferon regulatory factor 4 (IRF4), leading to apoptosis.[8]

In T-cells, the degradation of IKZF1 and IKZF3 leads to increased production of interleukin-2 (B1167480) (IL-2), which enhances T-cell proliferation and the cytotoxic activity of Natural Killer (NK) cells.[8][9] Lenalidomide can also directly co-stimulate T-cells by inducing the phosphorylation of CD28.[8][10] Furthermore, lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]

Lenalidomide_Signaling cluster_TCell T-Cell cluster_Myeloma Myeloma Cell Lenalidomide_T Lenalidomide CRBN_T CRL4-CRBN E3 Ligase Lenalidomide_T->CRBN_T binds CD28 CD28 Lenalidomide_T->CD28 induces phosphorylation IKZF1_3_T IKZF1/IKZF3 CRBN_T->IKZF1_3_T targets for degradation IL2 IL-2 Production IKZF1_3_T->IL2 represses TCell_Proliferation T-Cell Proliferation & NK Cell Activation IL2->TCell_Proliferation TCell_Costim T-Cell Co-stimulation CD28->TCell_Costim Lenalidomide_M Lenalidomide CRBN_M CRL4-CRBN E3 Ligase Lenalidomide_M->CRBN_M binds IKZF1_3_M IKZF1/IKZF3 CRBN_M->IKZF1_3_M targets for degradation IRF4 IRF4 IKZF1_3_M->IRF4 activates Apoptosis Apoptosis IRF4->Apoptosis inhibits Lenalidomide_Global Lenalidomide Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Lenalidomide_Global->Cytokines inhibits

Caption: Lenalidomide Mechanism of Action.

References

Application Notes: Lenaldekar as a Molecular Probe for the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lenaldekar (LDK) is a novel small molecule compound identified as a potent agent against T-cell Acute Lymphoblastic Leukemia (T-ALL).[1] Emerging evidence indicates that this compound exerts its cytotoxic effects through the targeted downregulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic development. These notes provide detailed information and protocols for utilizing this compound as a molecular probe to study and modulate the PI3K/AKT/mTOR pathway in cancer cell lines, particularly in leukemia models such as the Jurkat T-ALL cell line.

Mechanism of Action this compound has been shown to down-regulate the PI3K/AKT/mTOR pathway.[2] While the direct binding target is still under investigation, its effects mirror those of known AKT inhibitors. The primary mode of action is the inhibition of AKT phosphorylation at key residues like Serine 473 (Ser473), which is a critical step for its activation. By preventing the activation of AKT, this compound effectively blocks downstream signaling to mTOR and other effectors, leading to cell cycle arrest and apoptosis in sensitive cell lines. Initial studies also suggest a potential role for the inactivation of the Insulin-like Growth Factor 1 Receptor (IGF1-R) in mediating this effect, as IGF1-R is a known upstream activator of the PI3K/AKT pathway.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various leukemia cell lines using MTT assays after a 48-hour incubation period. The half-maximal inhibitory concentration (IC50) values demonstrate its potent effects, particularly in T-ALL cell lines.

Table 1: IC50 Values of this compound in Human Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-ALL0.8[1]
Other T-ALL LinesT-ALLVaries[1]
B-ALL LinesB-ALLVaries[1]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol details the methodology to determine the IC50 value of this compound in a chosen cancer cell line, such as Jurkat cells.

Materials:

  • This compound (LDK)

  • Jurkat T-ALL cells (or other suspension cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range is 0.01 µM to 100 µM. Add the compound dilutions to the appropriate wells. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium (for adherent cells) or directly add (for suspension cells) 100-150 µL of DMSO to each well. Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol is designed to confirm that this compound inhibits the PI3K/AKT/mTOR pathway by detecting changes in the phosphorylation status of AKT. A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT indicates pathway inhibition.

Materials:

  • This compound (LDK)

  • Cancer cell line (e.g., Jurkat)

  • Appropriate cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dried milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) kit

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for a desired time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT and a loading control like GAPDH or β-actin.

  • Analysis: Quantify the band intensities and calculate the ratio of p-AKT to total AKT for each treatment condition.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (e.g., IGF1-R) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream This compound This compound This compound->AKT Inhibits Phosphorylation

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.

Western_Blot_Workflow start 1. Cell Treatment with this compound lysis 2. Cell Lysis & Protein Extraction start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer to Membrane sds->transfer block 6. Blocking transfer->block primary 7. Primary Antibody (anti-p-AKT) block->primary secondary 8. Secondary Antibody (HRP-conjugated) primary->secondary detect 9. Chemiluminescent Detection secondary->detect analyze 10. Data Analysis (p-AKT / Total AKT) detect->analyze

Caption: Experimental workflow for Western Blot analysis of p-AKT.

References

Lenalidomide Administration Protocol for Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of lenalidomide (B1683929) in preclinical mouse models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of lenalidomide.

Introduction

Lenalidomide, a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic, anti-angiogenic, and pro-erythropoietic properties.[1][2] It is widely used in the treatment of multiple myeloma and other hematological malignancies.[3] Preclinical studies in mouse models are crucial for understanding its therapeutic potential and underlying mechanisms. This document outlines standard protocols for lenalidomide administration, including dosage, vehicle preparation, and routes of administration, as well as methods for assessing its efficacy and immunomodulatory effects in vivo.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies involving lenalidomide administration in mouse models.

Table 1: Lenalidomide Dosage and Administration Routes in Mouse Models

Mouse ModelCancer TypeAdministration RouteDosage (mg/kg/day)Dosing ScheduleVehicleReference
XenograftMantle Cell LymphomaIntraperitoneal (i.p.)50Daily for 4 or 21 days1% DMSO in PBS[4]
Syngeneic (5TGM1)Multiple MyelomaIntraperitoneal (i.p.)25Daily for 21 daysDMSO[5]
Xenograft (BNKL)Blastic NK Cell LymphomaOral Gavage (p.o.)50Daily0.5% carboxymethylcellulose and 0.25% Tween-80[6]
Syngeneic (MOPC-315)MyelomaOral Gavage (p.o.)0.5Daily for 25 days with a 3-day break after day 11DMSO, diluted in saline[7]
Xenograft (MM.1S)Multiple MyelomaIntraperitoneal (i.p.)10Daily for 10 days (in combination)Not Specified[8]

Table 2: Pharmacokinetic Parameters of Lenalidomide in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)Bioavailability (%)Reference
Intraperitoneal (i.p.)0.50.2461090-105[1][9]
Intraperitoneal (i.p.)108.3431090-105[1][9]
Oral Gavage (p.o.)0.50.0922060-75[1][9]
Oral Gavage (p.o.)102.4474060-75[1][9]
Intravenous (i.v.)0.5--100 (reference)[1][9]
Intravenous (i.v.)10--100 (reference)[1][9]

Table 3: Efficacy of Lenalidomide in Mouse Cancer Models

Mouse ModelCancer TypeTreatmentOutcomeReference
Syngeneic (5TGM1)Multiple Myeloma25 mg/kg/day i.p.Inhibited tumor growth and prolonged survival in immunocompetent mice.[5] 2/12 mice became tumor-free.[5] No effect in immunodeficient mice.[5][5]
Xenograft (BNKL)Blastic NK Cell Lymphoma50 mg/kg/day p.o.Significant reduction in BNKL cells in peripheral blood, bone marrow, and spleen.[6][10] Increased apoptosis of tumor cells.[6][10][6][10]
Xenograft (Mino)Mantle Cell Lymphoma50 mg/kg/day i.p.Significant retardation of tumor growth.[4][4]
Syngeneic (MOPC-315)Myeloma0.5 mg/kg/day p.o. with DC vaccine and anti-PD-1Synergistically inhibited tumor growth and induced long-term anti-myeloma immunity.[7][7]

Experimental Protocols

Lenalidomide Preparation and Administration

a. Vehicle Preparation:

  • For Oral Gavage (p.o.): Lenalidomide can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in sterile 0.9% normal saline for injection.[7] The final DMSO concentration should be less than 0.01% (v/v).[7] Alternatively, a suspension can be prepared in 0.5% carboxymethylcellulose and 0.25% Tween-80.[6]

  • For Intraperitoneal (i.p.) Injection: A common vehicle is 1% DMSO in Phosphate Buffered Saline (PBS).[4] For some studies, lenalidomide is dissolved directly in DMSO.[5]

b. Administration Routes:

  • Oral Gavage (p.o.): This is a common route for mimicking clinical administration.[11][12] Use an appropriately sized gavage needle for mice.[13] For pharmacokinetic studies, food may be withheld overnight prior to dosing.[1]

  • Intraperitoneal (i.p.) Injection: This route offers high bioavailability in mice (90-105%).[1][9] Administer the injection into the lower abdominal quadrant.

  • Intravenous (i.v.) Injection: Typically used for pharmacokinetic studies to establish a baseline for bioavailability.[1][9] Administered via the tail vein.

c. Dosing and Schedule:

  • Dosages can range from 0.5 mg/kg to 50 mg/kg daily.[4][7]

  • The dosing schedule is typically daily, but can be adjusted based on the experimental design, such as daily for a set number of weeks or with intermittent breaks.[4][5][7]

Tumor Induction and Monitoring

a. Tumor Cell Implantation:

  • Syngeneic Models: Immunocompetent mice are injected with a murine cancer cell line (e.g., 5TGM1 or MOPC-315 for myeloma).[5][7]

  • Xenograft Models: Immunodeficient mice (e.g., NOD/SCID, NSG) are injected with human cancer cell lines (e.g., Mino for mantle cell lymphoma, BNKL cells).[4][6]

  • Cells are typically injected subcutaneously into the flank or intravenously.[4][5]

b. Tumor Growth Monitoring:

  • Calipers: For subcutaneous tumors, measure the length and width of the tumor 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

  • Bioluminescence Imaging (BLI): For systemically disseminated tumors or to monitor tumor burden non-invasively, cancer cell lines expressing luciferase can be used.

  • Biomarker Measurement: For some models like multiple myeloma, circulating tumor-specific proteins (e.g., IgG2b M-protein) can be measured from serum samples.[5]

Assessment of Immunomodulatory Effects

a. Immune Cell Population Analysis:

  • Flow Cytometry: Spleens, lymph nodes, bone marrow, and peripheral blood can be harvested to analyze immune cell populations.

  • Antibody panels can be designed to identify and quantify T cells (CD4+, CD8+), B cells, NK cells, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[7][14]

  • Activation markers (e.g., HLA-DR) and memory phenotypes of T cells can also be assessed.[15]

b. Cytokine Analysis:

  • Serum or plasma can be collected to measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or multiplex bead arrays.[6][15]

c. Functional Assays:

  • Cytotoxicity Assays: Splenocytes or purified NK cells and cytotoxic T lymphocytes (CTLs) can be co-cultured with target tumor cells to assess their killing capacity.[7]

  • ELISpot Assays: Can be used to quantify the number of IFN-γ-secreting T cells in response to tumor antigens.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Lenalidomide exerts its effects through multiple mechanisms, primarily by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[16][17] This leads to the degradation of specific target proteins, including Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells.[16][17] Lenalidomide also has direct immunomodulatory effects on T cells and NK cells.

Lenalidomide_Mechanism_of_Action Lenalidomide Mechanism of Action cluster_direct_effects Direct Anti-Tumor Effects cluster_immunomodulatory_effects Immunomodulatory Effects cluster_anti_angiogenic_effects Anti-Angiogenic Effects Lenalidomide Lenalidomide CRBN CRBN E3 Ligase Complex Lenalidomide->CRBN Binds to IKZF1_IKZF3 IKZF1/IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Targets for Degradation MM_Cell_Apoptosis Multiple Myeloma Cell Apoptosis IKZF1_IKZF3->MM_Cell_Apoptosis Inhibition leads to T_Cell T Cell IL2_IFNg Increased IL-2 & IFN-γ Production T_Cell->IL2_IFNg NK_Cell NK Cell Enhanced_Cytotoxicity Enhanced NK Cell Cytotoxicity NK_Cell->Enhanced_Cytotoxicity IL2_IFNg->NK_Cell Stimulates Lenalidomide_immuno Lenalidomide Lenalidomide_immuno->T_Cell Co-stimulates Lenalidomide_immuno->NK_Cell Activates VEGF VEGF Secretion Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->VEGF Reduced Lenalidomide_angio Lenalidomide Lenalidomide_angio->VEGF Inhibits

Caption: Overview of Lenalidomide's multifaceted mechanism of action.

Experimental Workflow

A typical preclinical study evaluating lenalidomide in a mouse model follows a structured workflow.

Experimental_Workflow Typical Experimental Workflow for Lenalidomide in Mouse Models cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (1-2 weeks) Tumor_Implantation Tumor Cell Implantation (Subcutaneous or IV) Animal_Acclimatization->Tumor_Implantation Tumor_Establishment Tumor Establishment (Palpable or detectable signal) Tumor_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment_Initiation Initiate Treatment (Lenalidomide or Vehicle) Randomization->Treatment_Initiation Daily_Monitoring Daily Health Monitoring (Weight, clinical signs) Treatment_Initiation->Daily_Monitoring Endpoint Study Endpoint (Tumor size limit, pre-defined time) Treatment_Initiation->Endpoint Duration of Treatment Tumor_Measurement Tumor Measurement (2-3 times/week) Daily_Monitoring->Tumor_Measurement Tumor_Measurement->Daily_Monitoring Sample_Collection Sample Collection (Tumor, blood, spleen, etc.) Endpoint->Sample_Collection Data_Analysis Data Analysis (Tumor growth, survival, immune profiling) Sample_Collection->Data_Analysis

Caption: A standard workflow for in vivo lenalidomide efficacy studies.

References

Application of Lenaldekar in high-throughput screening assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenaldekar is a novel compound identified through a high-throughput in vivo screen using a zebrafish model of T-cell acute lymphoblastic leukemia (T-ALL).[1][2] It has demonstrated selective toxicity against leukemia cells while being well-tolerated in vertebrate models.[1][2] Mechanistic studies have revealed that this compound functions, at least in part, by down-regulating the PI3K/AKT/mTOR signaling pathway.[1] Evidence suggests this may occur through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R). This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize potential anti-cancer agents.

Data Presentation

The following tables summarize illustrative quantitative data for this compound in typical HTS assays. This data is representative of expected results based on its known mechanism of action and is intended for comparative purposes.

Table 1: Illustrative HTS Assay Performance Metrics for this compound

Assay TypeTarget PathwayAssay FormatSignal-to-Background (S/B) RatioZ'-Factor
Cell ViabilityPI3K/AKT/mTOR384-well CellTiter-Glo®150.75
Biochemical KinaseIGF1-R384-well ADP-Glo™250.85
In Vivo ZebrafishT-cell Development96-well Fluorescence Microscopy100.65

Table 2: Illustrative IC50 Values of this compound in Various Leukemia Cell Lines

Cell LineCancer TypeIC50 (µM)Assay Type
JurkatT-Cell Acute Lymphoblastic Leukemia0.5Cell Viability (72h)
MOLT-4T-Cell Acute Lymphoblastic Leukemia0.8Cell Viability (72h)
K562Chronic Myelogenous Leukemia1.2Cell Viability (72h)
REHB-Cell Acute Lymphoblastic Leukemia2.5Cell Viability (72h)
HL-60Acute Promyelocytic Leukemia5.1Cell Viability (72h)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for a high-throughput screening campaign utilizing this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF1-R PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Activates

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., ChemBridge) Assay_Plates Prepare Assay Plates (e.g., 384-well) Compound_Library->Assay_Plates Dispensing Compound Dispensing (Robotic) Assay_Plates->Dispensing Cell_Seeding Cell Seeding or Reagent Addition Dispensing->Cell_Seeding Incubation Incubation Cell_Seeding->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Primary_Analysis Primary Data Analysis (Normalization, Hit Selection) Data_Acquisition->Primary_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Primary_Analysis->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

References

Application Notes and Protocols for Western Blot Detection of Lenaldekar's Target Protein and Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenaldekar is a novel compound demonstrating significant therapeutic potential in T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1] Mechanistic studies indicate that this compound's efficacy is linked to the downregulation of the PI3K/AKT/mTOR signaling pathway.[1] While the direct biochemical target of this compound is still under investigation, current evidence suggests it may function through the inactivation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key upstream activator of the PI3K/AKT/mTOR cascade.[1]

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on its putative target, IGF-1R, and key downstream signaling proteins. By measuring the phosphorylation status of these proteins, researchers can effectively assess the compound's impact on this critical oncogenic pathway.

Signaling Pathway Overview

The IGF-1R/PI3K/AKT/mTOR pathway is a pivotal signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Upon ligand binding, IGF-1R autophosphorylates, initiating a signaling cascade that activates PI3K. Activated PI3K then phosphorylates AKT, which in turn activates mTOR and other downstream effectors. This protocol focuses on detecting the total and phosphorylated levels of key proteins in this pathway to monitor its activation state in response to this compound treatment.

IGF1R_PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylates This compound This compound This compound->IGF1R Inhibits

Caption: The IGF-1R/PI3K/AKT/mTOR signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

This section details the complete workflow for assessing the impact of this compound on the IGF-1R/PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Culture and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Detection and Data Analysis E->F

Caption: A generalized workflow for the Western blot analysis.

Cell Culture and Treatment
  • Cell Seeding: Plate T-ALL cells (e.g., Jurkat) at a density that allows for 70-80% confluency at the time of harvest.

  • Adherence/Growth: Allow cells to grow overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

Cell Lysis and Protein Extraction
  • Harvesting: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[2][3]

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing intermittently.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3][4]

  • Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[2]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's protocol is recommended.[2]

Immunoblotting
  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, BSA is generally the preferred blocking agent.[4][5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions are provided in the table below.

  • Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[4][6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[4]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[4][6]

Detection and Analysis
  • Signal Development: Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[6]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control such as β-actin or GAPDH.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the phosphorylated protein to the signal of the corresponding total protein for each sample.

Data Presentation

The quantitative data from the Western blot analysis should be summarized for clear comparison. The following table provides a template for presenting the densitometry results.

Target ProteinThis compound Concentration (µM)Relative Phospho-Protein/Total Protein Ratio (Fold Change vs. Control)
p-IGF-1R (Tyr1131/Tyr1146) / Total IGF-1R 0 (Control)1.0
1Insert Data
5Insert Data
10Insert Data
p-PI3K p85 (Tyr458) / Total PI3K p85 0 (Control)1.0
1Insert Data
5Insert Data
10Insert Data
p-AKT (Ser473) / Total AKT 0 (Control)1.0
1Insert Data
5Insert Data
10Insert Data
p-mTOR (Ser2448) / Total mTOR 0 (Control)1.0
1Insert Data
5Insert Data
10Insert Data

Data should be presented as the mean ± standard deviation from at least three independent experiments. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.

Recommended Antibodies

Target ProteinPhosphorylation SiteRecommended Antibody TypeStarting Dilution
IGF-1RTotalMonoclonal/Polyclonal1:1000
p-IGF-1RTyr1131/Tyr1146Phospho-specific Monoclonal/Polyclonal1:1000
PI3K p85TotalMonoclonal/Polyclonal1:1000
p-PI3K p85Tyr458Phospho-specific Monoclonal/Polyclonal1:1000
AKTTotalMonoclonal/Polyclonal1:1000
p-AKTSer473Phospho-specific Monoclonal/Polyclonal1:1000
mTORTotalMonoclonal/Polyclonal1:1000
p-mTORSer2448Phospho-specific Monoclonal/Polyclonal1:1000
Loading Control (β-actin, GAPDH)-Monoclonal1:5000

Note: Optimal antibody dilutions should be determined empirically by the researcher.

References

Application Notes and Protocols for Long-Term Storage of Lenaldekar Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenaldekar is a quinolinyl hydrazone-derived compound that has demonstrated potent and selective inhibition of T-cell proliferation. As a crucial tool in immunological and oncological research, maintaining the stability and integrity of this compound solutions during long-term storage is paramount to ensure experimental reproducibility and accuracy. These application notes provide best practices for the long-term storage of this compound solutions and detail experimental protocols to assess its stability over time.

Recommended Long-Term Storage Conditions

Proper storage is critical to prevent the degradation of this compound in solution. The following conditions are recommended based on general best practices for small molecule inhibitors and compounds with similar chemical scaffolds.

Table 1: Recommended Long-Term Storage Conditions for this compound Solutions

ParameterRecommended ConditionRationale
Solvent Dimethyl Sulfoxide (DMSO)High solubility for many organic molecules; suitable for creating concentrated stock solutions.
Temperature -20°C or -80°CReduces chemical degradation and microbial growth. -80°C is preferred for maximum stability.
Aliquoting Store in small, single-use aliquotsMinimizes freeze-thaw cycles that can lead to degradation and introduction of moisture.
Light Exposure Protect from light (use amber vials)Quinolinyl hydrazone structures can be susceptible to photodegradation.
Container Tightly sealed, polypropylene (B1209903) or glass vialsPrevents solvent evaporation and contamination.

Experimental Protocols

To ensure the integrity of this compound solutions over an extended period, it is essential to perform stability studies. The following protocols outline a forced degradation study to identify potential degradation products and a long-term stability study to establish a reliable shelf-life.

Protocol: Forced Degradation Study of this compound

This study exposes this compound to harsh conditions to accelerate its degradation, providing insight into potential degradation pathways and products. This information is crucial for developing a stability-indicating analytical method.

3.1.1. Materials

  • This compound powder

  • DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • HPLC system with a UV or PDA detector

  • LC-MS system for degradation product identification

3.1.2. Procedure

  • Prepare a Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store an aliquot of the DMSO stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose a clear vial containing a 1 mg/mL solution of this compound in DMSO to direct sunlight or a photostability chamber for 7 days. A dark control should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see section 3.2 for method development).

    • Characterize major degradation products using LC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol: Long-Term Stability Study of this compound Solutions

This protocol describes a systematic approach to evaluate the stability of this compound solutions under recommended storage conditions over an extended period.

3.2.1. Materials

  • This compound powder

  • DMSO

  • HPLC system with UV or PDA detector

  • Validated stability-indicating HPLC method

3.2.2. Procedure

  • Prepare Stock Solutions: Prepare a fresh, concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into multiple small-volume, tightly sealed amber vials. Store the vials at the recommended long-term storage temperatures (-20°C and -80°C).

  • Time Points for Analysis: Designate specific time points for analysis, for example: 0, 1, 3, 6, 12, and 24 months.

  • HPLC Analysis:

    • At each time point, remove one aliquot from each storage temperature.

    • Allow the aliquot to thaw completely and equilibrate to room temperature before opening.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products identified in the forced degradation study.

    • Quantify the concentration of this compound and any significant degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).

    • Plot the percentage of this compound remaining versus time for each storage condition.

    • Determine the shelf-life, which is the time at which the concentration of this compound falls below a predetermined threshold (e.g., 90% of the initial concentration).

Table 2: Example Data from a Long-Term Stability Study of this compound (10 mg/mL in DMSO)

Time Point (Months)% this compound Remaining at -20°C% this compound Remaining at -80°C
0100.0100.0
199.8100.1
399.599.9
698.799.8
1297.299.6
2494.599.2

Visualization of Relevant Pathways and Workflows

Understanding the mechanism of action of this compound is critical for interpreting experimental results. This compound is believed to act upstream of the PI3K/Akt signaling pathway, a key regulator of T-cell proliferation, survival, and differentiation. The following diagrams illustrate this signaling pathway and the experimental workflow for assessing stability.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) mTORC1 mTORC1 TSC2->mTORC1 inhibits S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation This compound This compound This compound->RTK inhibits upstream signaling

Caption: PI3K/Akt signaling pathway and the putative inhibitory point of this compound.

Stability_Study_Workflow cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12, 24 months) start Prepare this compound Stock Solution aliquot Aliquot into Vials start->aliquot storage Store at -20°C and -80°C aliquot->storage thaw Thaw and Equilibrate storage->thaw hplc HPLC Analysis thaw->hplc quantify Quantify this compound and Degradants hplc->quantify data_analysis Analyze Data and Determine Shelf-Life quantify->data_analysis end Stability Report data_analysis->end

Troubleshooting & Optimization

How to improve the solubility of Lenaldekar in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenaldekar. The following information is designed to address common challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is an experimental compound identified as a selective agent for the treatment of T-Cell acute lymphoblastic leukemia (T-ALL).[1] It has been shown to down-regulate the PI3K/AKT/mTOR signaling pathway, which is often upregulated in T-ALL.[1] For effective in vitro and in vivo studies, as well as for potential therapeutic applications, achieving adequate concentration in aqueous environments is crucial. Poor aqueous solubility can lead to challenges in formulation, variable drug exposure, and potentially limit its therapeutic efficacy.[2][3]

Q2: What are the general strategies to improve the solubility of a poorly soluble drug like this compound?

There are several established techniques to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications.[2][4]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. Common approaches include:

    • Particle size reduction (micronization and nanosuspension)[2][3]

    • Modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization)[2]

    • Drug dispersion in carriers (solid dispersions and solutions)[2]

  • Chemical Modifications: These strategies involve altering the molecule itself or its immediate chemical environment. Key methods include:

    • pH adjustment and use of buffers[2]

    • Salt formation[5][6]

    • Complexation, particularly with cyclodextrins[2][5]

    • Use of co-solvents and surfactants[4][5]

The choice of method depends on the specific physicochemical properties of this compound, the desired dosage form, and the intended application.[2]

Troubleshooting Guide

Issue: I am unable to dissolve a sufficient amount of this compound in my aqueous buffer for in vitro assays.

This is a common issue for poorly soluble compounds. Here are several approaches you can take, starting with the simplest:

1. pH Modification

  • Troubleshooting: The solubility of ionizable compounds can be highly pH-dependent.[7] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can significantly increase its solubility.

  • Recommendation: Determine the pKa of this compound. For a basic compound, decreasing the pH below its pKa will lead to the formation of a more soluble salt. For an acidic compound, increasing the pH above its pKa will have a similar effect. Experiment with a range of pH values to find the optimal solubility.

2. Co-solvents

  • Troubleshooting: If pH adjustment is not effective or not suitable for your experimental system, the use of a water-miscible co-solvent can be explored.

  • Recommendation: Co-solvents reduce the polarity of the aqueous solvent system, which can enhance the solubility of hydrophobic compounds.[5][8] Commonly used co-solvents in preclinical studies include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.[5] It is crucial to start with a small percentage of the co-solvent and assess its impact on your experimental model, as high concentrations can be toxic to cells.

3. Use of Surfactants

  • Troubleshooting: For highly lipophilic compounds, surfactants can improve solubility by forming micelles that encapsulate the drug.[4][5]

  • Recommendation: Non-ionic surfactants like Tween® 80 and Cremophor® EL are frequently used in pharmaceutical formulations.[9] Prepare a stock solution of this compound in a small amount of an organic solvent (e.g., DMSO) and then dilute it into an aqueous buffer containing the surfactant. The final concentration of the surfactant should be kept as low as possible to avoid cellular toxicity.

4. Complexation with Cyclodextrins

  • Troubleshooting: If co-solvents and surfactants are not viable options, complexation with cyclodextrins can be a powerful technique.

  • Recommendation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[2] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][5] Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used excipients.[9]

Data Presentation: Solubility Enhancement Strategies

The following table summarizes common solubility enhancement techniques and their key considerations.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the ionized, more soluble form of the drug.Simple, cost-effective.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent, increasing the solubility of nonpolar drugs.Effective for many compounds; easy to prepare.Potential for toxicity at higher concentrations; may affect biological assays.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.High solubilization capacity for lipophilic drugs.Potential for cell toxicity; can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.High solubilization efficiency; generally low toxicity.Can be more expensive; may alter drug permeability.
Solid Dispersion Disperses the drug in a carrier matrix at a molecular level, often in an amorphous state.Can significantly increase dissolution rate and solubility.Requires specialized equipment (e.g., spray dryer, hot-melt extruder); physical stability of the amorphous form can be a concern.[2][3]
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.Broadly applicable; can be scaled up.Does not increase equilibrium solubility; may not be sufficient for very poorly soluble drugs.[2][3]

Experimental Protocols

Protocol 1: Screening for Optimal pH

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Protocol 2: Co-solvent Solubility Assessment

  • Select a panel of biocompatible co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to each co-solvent solution.

  • Follow steps 3-5 from Protocol 1 to determine the solubility of this compound in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Preparation of a Cyclodextrin (B1172386) Complex (Kneading Method)

  • Weigh out this compound and a selected cyclodextrin (e.g., HPβCD) in a specific molar ratio (e.g., 1:1, 1:2).

  • Place the powders in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Determine the aqueous solubility of the prepared complex using the method described in Protocol 1.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_end Outcome start Poor Aqueous Solubility of this compound ph pH Optimization start->ph Ionizable? cosolvent Co-solvent Screening start->cosolvent surfactant Surfactant Screening start->surfactant cyclo Cyclodextrin Complexation ph->cyclo If insufficient end Improved Aqueous Solubility ph->end Successful cosolvent->cyclo If insufficient cosolvent->end Successful surfactant->cyclo If insufficient surfactant->end Successful solid_disp Solid Dispersion cyclo->solid_disp Alternative cyclo->end nano Nanosuspension solid_disp->nano Alternative solid_disp->end nano->end

Caption: A workflow diagram illustrating the decision-making process for enhancing the solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus igf1r IGF1-R pi3k PI3K igf1r->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->igf1r Inhibits

Caption: The proposed mechanism of action of this compound, inhibiting the PI3K/AKT/mTOR pathway.

References

Technical Support Center: Troubleshooting Lenaldekar Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered with Lenaldekar in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of the Kino-Phosphorylase A (KPA) signaling pathway. By binding to the ATP-binding site of KPA, this compound prevents its phosphorylation and activation, thereby blocking downstream signaling cascades implicated in certain proliferative diseases.

Q2: What are the primary causes of this compound instability in experimental settings?

This compound's stability can be compromised by several factors. The molecule is known to be sensitive to light, elevated temperatures, and specific pH conditions.[1] Additionally, components within cell culture media, particularly serum enzymes, can contribute to its degradation over the course of an experiment.[2][3]

Q3: My this compound stock solution appears to have a slight color change. Is it still usable?

A color change in your stock solution often indicates chemical degradation or oxidation.[1] This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experimental results.

Q4: I'm observing a loss of this compound activity in my cell-based assays, especially in experiments longer than 24 hours. What could be the cause?

This is a common issue and can be attributed to several factors. The most likely causes are the chemical degradation of this compound under standard cell culture conditions (37°C, pH 7.2-7.4) or enzymatic degradation by components in the media or secreted by the cells.[3][4] It is also possible that the compound is being metabolized by the cells into an inactive form.

Q5: How can I confirm if this compound is degrading in my cell culture medium?

A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating this compound in your specific cell culture medium (with and without cells) and analyzing samples at different time points (e.g., 0, 6, 24, 48 hours) to quantify the concentration of the parent compound.[4]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells in Cellular Assays

High variability is a frequent problem that can obscure the true effect of this compound.

Possible Cause Suggested Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize well-to-well variation.[5]
Compound Precipitation Visually inspect wells for any sign of precipitation after adding this compound. If observed, consider lowering the final concentration or optimizing the solvent concentration (e.g., ensure final DMSO is <0.5%).[6]
Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations during incubation.[5] If their use is necessary, ensure plates are properly sealed.
This compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using working solutions that have been stored for extended periods at room temperature.[1]
Issue 2: Inconsistent IC50/EC50 Values Across Experiments
Possible Cause Suggested Solution
Variable Enzyme/Cell Activity Use cells within a consistent and low passage number range. Ensure the activity of any recombinant enzyme used has not diminished due to improper storage or multiple freeze-thaw cycles.[7][8]
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously, ensuring all wells are treated for the same duration.[5]
Variable this compound Concentration This is a critical point for unstable compounds. Perform an HPLC or LC-MS analysis on your working solution to confirm its concentration before starting the experiment.[9]
Assay Conditions IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration in the assay.[8] Ensure the ATP concentration is consistent across all experiments.

Data Presentation

Table 1: Stability of this compound (10 µM) in Different Laboratory Conditions

This table summarizes the percentage of intact this compound remaining after incubation under various common laboratory conditions, as determined by LC-MS analysis.

Condition Duration % this compound Remaining (Mean ± SD, n=3)
Aqueous Buffer (PBS, pH 7.4) 24 hours92.4 ± 3.1%
48 hours85.1 ± 4.5%
Cell Culture Medium (DMEM + 10% FBS) 24 hours65.7 ± 5.2%
48 hours40.2 ± 6.8%
Aqueous Buffer (Exposed to Light) 8 hours71.3 ± 4.9%
Aqueous Buffer (Protected from Light) 8 hours98.9 ± 1.5%

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture system using HPLC or LC-MS/MS.[3][4]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes or multi-well plates

  • Quenching solvent (e.g., cold acetonitrile)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of this compound by diluting the stock solution in the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked media. This serves as the T=0 reference point.

  • Incubation: Dispense the remaining spiked media into sterile containers and place them in a 37°C, 5% CO2 incubator for the desired time points (e.g., 2, 6, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the incubated media.

  • Sample Processing: To precipitate proteins, add 3 volumes of cold quenching solvent (e.g., acetonitrile) to each sample. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean tube or HPLC vial. Analyze the concentration of the parent this compound compound using a validated HPLC or LC-MS/MS method.

  • Calculation: Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Western Blot for KPA Pathway Inhibition

This protocol is used to functionally assess the activity of this compound by measuring the phosphorylation of a downstream target of KPA, referred to as Substrate-P.

Materials:

  • Cells sensitive to this compound

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-Substrate-P, anti-Total Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of freshly diluted this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated target (anti-Substrate-P).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for the total target protein and a loading control like GAPDH.

Mandatory Visualizations

KPA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase KPA KPA Receptor->KPA Activates Substrate Substrate KPA->Substrate Phosphorylates Substrate_P Substrate-P (Active) TF Transcription Factor Substrate_P->TF Activates This compound This compound This compound->KPA Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Promotes

Caption: The KPA signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results (e.g., High Variability, Shifting IC50) Check_Protocol Review Experimental Protocol (Pipetting, Incubation Times) Start->Check_Protocol Check_Compound Assess this compound Stability Check_Protocol->Check_Compound If protocol is correct Run_QC Run Compound QC (LC-MS for purity/concentration) Check_Compound->Run_QC Is stock solution suspect? Time_Course Perform Stability Time-Course (in assay medium) Check_Compound->Time_Course Is stability in media unknown? Check_Cells Evaluate Cell Health (Passage number, viability) Check_Compound->Check_Cells If compound stability is confirmed Fresh_Stock Prepare Fresh Stock Solution (Protect from light, use fresh solvent) Run_QC->Fresh_Stock Resolved Issue Resolved Fresh_Stock->Resolved Time_Course->Resolved Optimize_Assay Optimize Assay Conditions (Cell density, ATP concentration) Check_Cells->Optimize_Assay Optimize_Assay->Resolved

Caption: A workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Lenalidomide Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The content is based on the assumption that "Lenaldekar" refers to the well-established cancer therapeutic, Lenalidomide (B1683929).

This guide offers troubleshooting advice and frequently asked questions (FAQs) for researchers encountering resistance to Lenalidomide in cancer cell lines.

Section 1: Frequently Asked Questions (FAQs)

Here are some common questions researchers face when working with Lenalidomide resistance.

FAQ 1: What are the primary mechanisms of acquired Lenalidomide resistance in cancer cell lines?

Acquired resistance to Lenalidomide in cancer cell lines, particularly in multiple myeloma (MM), is multifactorial. The most commonly observed mechanisms include:

  • Cereblon (CRBN) Downregulation or Mutation: CRBN is the primary target of Lenalidomide.[1][2][3] Its loss or mutation prevents the drug from inducing the degradation of its downstream targets.[3] This is considered a hallmark of Lenalidomide resistance.[3]

  • Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), can confer resistance.[3][4]

  • Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of Lenalidomide.

  • Activation of Pro-Survival Signaling Pathways: Activation of pathways like Wnt/β-catenin, STAT3, and MYC can promote cell survival and proliferation, overriding the anti-cancer effects of Lenalidomide.[5][6][7]

  • ADAR1-Mediated Immune Suppression: Recent studies have identified the RNA editing enzyme ADAR1 as a key factor in suppressing the immune response triggered by Lenalidomide, leading to resistance.[1][8]

FAQ 2: How can I confirm if my cell line has developed resistance to Lenalidomide?

Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of Lenalidomide compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. A resistant phenotype is often characterized by the ability of cells to proliferate in the presence of Lenalidomide concentrations that are cytotoxic to the parental line.[6]

FAQ 3: Are there established Lenalidomide-resistant cell line models available?

Yes, researchers have developed Lenalidomide-resistant cell lines by culturing sensitive parental lines in the continuous presence of escalating concentrations of the drug over an extended period.[6][9] Examples include resistant variants of multiple myeloma cell lines like MM.1S, KMS11, XG1, and OPM2.[9]

FAQ 4: What are the next-generation compounds designed to overcome Lenalidomide resistance?

Next-generation compounds, known as Cereblon E3 Ligase Modulators (CELMoDs) like iberdomide (B608038) and mezigdomide, are being developed.[1][10] These molecules bind to CRBN with a much higher affinity than Lenalidomide, leading to more efficient degradation of target proteins and the potential to overcome resistance.[10]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments investigating Lenalidomide resistance.

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Cell passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 2: Inconsistent cell seeding density. Variations in the initial number of cells can affect the final viability readout.

    • Solution: Ensure a uniform cell seeding density across all wells and repeat experiments.

  • Possible Cause 3: Reagent variability. The age and quality of Lenalidomide and assay reagents can impact results.

    • Solution: Use freshly prepared drug solutions and ensure that assay reagents are within their expiration dates.

Problem 2: No significant difference in protein expression of CRBN between sensitive and resistant cell lines.

  • Possible Cause 1: Resistance mechanism is independent of CRBN expression levels. Resistance may be driven by mutations in CRBN that affect drug binding but not protein stability, or by alterations in downstream signaling pathways.[9]

    • Solution: Sequence the CRBN gene to check for mutations. Investigate the expression and phosphorylation status of downstream targets like IKZF1, IKZF3, IRF4, and STAT3.[5][9]

  • Possible Cause 2: Issues with the Western blot protocol.

    • Solution: Optimize the Western blot protocol, including antibody concentrations and incubation times. Use a validated anti-CRBN antibody and appropriate loading controls.[11]

Problem 3: Combination therapy does not show synergistic effects in overcoming resistance.

  • Possible Cause 1: Inappropriate combination partner. The chosen combination drug may not target a relevant resistance pathway in your specific cell line.

    • Solution: Based on the suspected resistance mechanism, select a combination agent that targets a complementary pathway. For example, if STAT3 activation is observed, a STAT3 inhibitor could be tested.[5]

  • Possible Cause 2: Suboptimal drug concentrations or scheduling. The concentrations and timing of drug administration may not be optimal for synergy.

    • Solution: Perform a dose-matrix experiment with varying concentrations of both drugs to identify synergistic ratios. Experiment with different administration schedules (e.g., sequential vs. concurrent).

Section 3: Data Presentation

Table 1: Comparison of Lenalidomide IC50 in Sensitive vs. Resistant Multiple Myeloma Cell Lines

Cell LineParental IC50 (μM)Resistant IC50 (μM)Fold Resistance
ANBL-6~1>10>10
KAS-6/1~0.1>35>350
U266~0.5>41.5>83
MM1.S~0.02>50>2500

Data adapted from studies on the development of Lenalidomide-resistant cell lines.[6]

Table 2: Efficacy of Combination Therapies in Overcoming Resistance

Cancer TypeResistant toCombination TherapyOutcome
Indolent B-cell & Mantle Cell LymphomasRituximabLenalidomide + RituximabOvercame Rituximab resistance, with a significant increase in Overall Response Rate.[12][13]
Multiple MyelomaLenalidomideSTAT3 inhibitor (PB-1-102) + LenalidomideRe-sensitized resistant cells to Lenalidomide.[5]
Multiple MyelomaLenalidomideADAR1 inhibitorsPreclinical evidence suggests this could restore sensitivity to Lenalidomide.[1]

Section 4: Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of Lenalidomide. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for CRBN and Downstream Targets

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRBN, IKZF1, IKZF3, IRF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][9][14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Section 5: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lenalidomide_Resistance_Pathway cluster_drug_action Lenalidomide Action cluster_resistance Resistance Mechanisms Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN binds E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase forms IKZF1_3 IKZF1/3 E3_Ligase->IKZF1_3 targets Proteasome Proteasome IKZF1_3->Proteasome sent to Degradation Degradation Proteasome->Degradation Cell_Survival Cell Survival & Proliferation Degradation->Cell_Survival leads to apoptosis (inhibited by resistance) CRBN_mut CRBN Mutation/ Downregulation CRBN_mut->E3_Ligase prevents formation ADAR1 ADAR1 Upregulation ADAR1->Cell_Survival STAT3 STAT3 Activation STAT3->Cell_Survival Wnt Wnt/β-catenin Activation Wnt->Cell_Survival

Caption: Key signaling pathways in Lenalidomide action and resistance.

Experimental_Workflow cluster_characterization Characterize Resistance cluster_overcoming Overcoming Resistance start Start with Lenalidomide Sensitive Cell Line develop_resistance Develop Resistant Line (Long-term drug exposure) start->develop_resistance cell_viability Cell Viability Assay (IC50) develop_resistance->cell_viability western_blot Western Blot (CRBN, IKZF1/3, etc.) develop_resistance->western_blot gene_sequencing Gene Sequencing (e.g., CRBN) develop_resistance->gene_sequencing combo_therapy Combination Therapy cell_viability->combo_therapy pathway_inhibition Targeted Pathway Inhibition (e.g., STAT3i) western_blot->pathway_inhibition celmods Test CELMoDs gene_sequencing->celmods end Confirm Re-sensitization combo_therapy->end celmods->end pathway_inhibition->end

Caption: Workflow for studying and overcoming Lenalidomide resistance.

References

Technical Support Center: Lenaldekar In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Lenaldekar and similar targeted therapies in pre-clinical in-vivo studies. Given the limited public information on "this compound" and its similarity to the well-characterized immunomodulatory agent Lenalidomide (B1683929), this guide integrates general principles for kinase inhibitors with specific data and management strategies relevant to Lenalidomide, which may serve as a valuable proxy.

Troubleshooting Guide: In-Vivo Off-Target Effects

This guide addresses common issues encountered during in-vivo experiments with targeted inhibitors like this compound.

Observed Issue Potential Cause Recommended Action
Unexpected Toxicity (e.g., weight loss, lethargy, organ damage) 1. Off-target kinase inhibition: this compound may be inhibiting kinases other than its intended target (IGF-1R), leading to unforeseen biological consequences.[1][2] 2. Immunomodulatory effects: Similar to Lenalidomide, this compound might be causing cytokine release or other immune-related adverse events.[3][4] 3. Compound metabolism: The parent compound could be metabolized into toxic byproducts.1. Conduct Dose-Response Studies: Determine the minimum effective dose to minimize toxicity. 2. In Vitro Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2][5] 3. Monitor Cytokine Levels: Analyze plasma samples for key inflammatory cytokines. 4. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Assess the compound's stability and metabolite profile in vivo.
Inconsistent or Non-Reproducible Efficacy 1. Narrow Therapeutic Window: The dose required for efficacy may be very close to the dose that causes off-target effects, leading to variability. 2. Off-target pathway activation: Inhibition of the primary target may lead to paradoxical activation of compensatory signaling pathways.[6] 3. Animal model variability: The chosen animal model may not accurately reflect the human disease state.1. On-Target Engagement Biomarker: Confirm that this compound is hitting its intended target (e.g., phosphorylated IGF-1R) at the desired dose and tissue. 2. Phosphoproteomics Analysis: Evaluate how this compound alters global cellular signaling to identify compensatory pathway activation.[2] 3. Refine Animal Model: Ensure the model's underlying biology is relevant to the human condition being studied.
Observed Efficacy is Not On-Target 1. Potent off-target effect: The desired therapeutic outcome might be mediated by an unintended molecular target.[2]1. CRISPR-Cas9 Target Knockout: Test the efficacy of this compound in a cell line where the intended target (IGF-1R) has been genetically removed. If the compound is still effective, its efficacy is likely due to off-target effects.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a compound like this compound that inhibits the PI3K/AKT/mTOR pathway?

A1: While this compound is suggested to act via the IGF-1R, which in turn modulates the PI3K/AKT/mTOR pathway, inhibitors of this pathway can have several off-target effects.[7][8][9][10] These can include metabolic dysregulation, skin toxicities, and effects on the immune system. Given the similarity to Lenalidomide, potential off-target effects could also include hematological toxicities (neutropenia, thrombocytopenia) and an increased risk of thromboembolism.[3][11][12][13]

Q2: How can we proactively predict the off-target effects of this compound before starting in-vivo experiments?

A2: A combination of computational and in-vitro methods is recommended. In silico screening can predict interactions with a wide range of proteins based on this compound's structure. This should be followed by in-vitro profiling against a broad panel of kinases and other relevant protein families to empirically determine its selectivity.[2][5]

Q3: What is the "therapeutic window" and why is it important for in-vivo studies with this compound?

A3: The therapeutic window is the range of doses that produces a therapeutic benefit without causing unacceptable toxicity.[7] For a compound like this compound, it's crucial to establish this window through careful dose-escalation studies in animal models to maximize on-target efficacy while minimizing off-target side effects.

Q4: If unexpected toxicities are observed, how can we manage them in our animal models?

A4: Management of toxicities in animal models often involves dose reduction or interruption. For specific toxicities, supportive care measures may be necessary. For example, if hematological toxicity is observed, monitoring complete blood counts is essential. If immunomodulatory effects are suspected, analysis of inflammatory markers can guide further actions.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare a series of dilutions to be tested.

  • Kinase Panel: Utilize a commercial service or an in-house platform that offers a diverse panel of recombinant kinases.

  • Assay Performance: The assay is typically performed in a high-throughput format (e.g., 384-well plates). Each well contains a specific kinase, its substrate, ATP, and a specific concentration of this compound or a vehicle control.

  • Detection: Kinase activity is measured using a variety of methods, such as radiometric assays (measuring incorporation of 32P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition for each kinase at each concentration of this compound is calculated. This data is used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each kinase, which indicates the potency of inhibition.[5]

Protocol 2: Maximum Tolerated Dose (MTD) Study in Rodents

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats).

  • Dose Selection: Based on in-vitro data and any preliminary in-vivo studies, select a range of doses.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection) for a set period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.

  • Pathological Analysis: At the end of the study, perform a complete necropsy and histopathological analysis of major organs to identify any compound-related toxicities.

  • Data Interpretation: The MTD is typically defined as the highest dose that does not cause greater than 10% weight loss or other signs of significant distress.

Visualizing Pathways and Workflows

Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->IGF-1R Inhibits

Caption: this compound's proposed mechanism of action via IGF-1R inhibition.

Experimental Workflow

G cluster_0 Off-Target Identification cluster_1 In Vivo Assessment cluster_2 Target Validation In Silico Screening In Silico Screening In Vitro Kinase Panel In Vitro Kinase Panel In Silico Screening->In Vitro Kinase Panel MTD Study MTD Study In Vitro Kinase Panel->MTD Study Efficacy Study Efficacy Study MTD Study->Efficacy Study CRISPR Knockout CRISPR Knockout Efficacy Study->CRISPR Knockout

Caption: Workflow for identifying and validating off-target effects.

Logical Relationship: Troubleshooting

G Unexpected Toxicity Unexpected Toxicity Dose Response Study Dose Response Study Unexpected Toxicity->Dose Response Study Kinase Profiling Kinase Profiling Unexpected Toxicity->Kinase Profiling PK/PD Analysis PK/PD Analysis Unexpected Toxicity->PK/PD Analysis Inconsistent Efficacy Inconsistent Efficacy Inconsistent Efficacy->Dose Response Study On-Target Biomarker On-Target Biomarker Inconsistent Efficacy->On-Target Biomarker

Caption: Troubleshooting logic for common in-vivo issues.

References

Technical Support Center: Preventing Lenalidomide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Lenalidomide during experimental procedures. Ensuring the stability and integrity of Lenalidomide is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lenalidomide degradation?

A1: Lenalidomide is most susceptible to degradation through hydrolysis, particularly in alkaline (basic) and, to a lesser extent, acidic aqueous solutions. It is also sensitive to oxidative conditions.[1][2][3] It is relatively stable under thermal and photolytic stress when in solid form.[2][3]

Q2: What are the optimal storage conditions for Lenalidomide?

A2: Solid Lenalidomide should be stored at -20°C, where it can be stable for at least four years.[4] Stock solutions in DMSO should also be stored at -20°C in aliquots to avoid multiple freeze-thaw cycles and used within three months for optimal potency.[5] Aqueous solutions are not recommended for storage for more than one day.[4]

Q3: How should I prepare Lenalidomide stock solutions?

A3: Due to its limited aqueous solubility, Lenalidomide is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] For a 15 mM stock solution, 5 mg of Lenalidomide powder can be reconstituted in 1.29 mL of DMSO.[5] It's crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[6]

Q4: Which solvents are recommended for preparing working solutions in cell culture?

A4: For cell-based assays, a high-concentration stock solution in DMSO is prepared first. This stock is then diluted with the aqueous cell culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity or off-target effects.[6]

Q5: How can I minimize degradation during long-term experiments (e.g., >24 hours)?

A5: For long-term cell culture experiments, it is advisable to prepare fresh working solutions from a frozen DMSO stock for each media change. Avoid storing Lenalidomide in aqueous media for extended periods. If the experiment is sensitive to degradation, consider replenishing the media with freshly diluted Lenalidomide at regular intervals (e.g., every 24 hours).

Q6: How can I determine if my Lenalidomide has degraded?

A6: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution.[1][2] The appearance of new peaks or a decrease in the area of the main Lenalidomide peak compared to a fresh standard indicates degradation. Biologically, inconsistent or weaker-than-expected results in your assays (e.g., reduced cell death, altered cytokine production) can also be an indicator of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity in cell-based assays. Lenalidomide has degraded in the aqueous culture medium.Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. For long-term experiments, replenish the media with freshly prepared Lenalidomide solution every 24 hours.
The DMSO stock solution has degraded.Prepare a new DMSO stock solution from solid Lenalidomide. Aliquot the new stock to minimize freeze-thaw cycles. Store at -20°C for no longer than 3 months.[5]
Precipitate forms when diluting DMSO stock into aqueous media. The solubility limit of Lenalidomide in the final aqueous solution has been exceeded.Ensure the final concentration of Lenalidomide is within its solubility limits in the chosen media (approximately 0.5 mg/mL in a 1:1 DMF:PBS solution, solubility in media may vary).[4] Vigorously vortex or mix the solution during dilution.
Appearance of unexpected peaks in HPLC analysis. Degradation of Lenalidomide due to improper storage or handling (e.g., exposure to incompatible pH, oxidation).Compare the chromatogram to a freshly prepared standard. Review the solution preparation and storage procedures. Ensure the pH of all buffers and media is compatible with Lenalidomide stability.
Contamination of the sample or solvent.Use fresh, high-purity solvents and filter all solutions before HPLC analysis. Ensure proper cleaning of all glassware and equipment.

Summary of Lenalidomide Degradation under Stress Conditions

The following table summarizes data from forced degradation studies, indicating the percentage of Lenalidomide degraded under various stress conditions.

Stress ConditionReagent/ParametersDuration% DegradationReference
Acid Hydrolysis 0.5 N HCl24 hours at 60°C~10-15%[4]
Base Hydrolysis 0.5 N NaOH24 hours at 60°CSignificant Degradation[4]
Oxidative 10% H₂O₂24 hours at 60°C~6%[1][4]
Thermal Hot Air Oven10 days at 80°CMinimal Degradation[4]
Photolytic UV Chamber24 hoursMinimal Degradation[4]

Note: Degradation percentages are approximate and can vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of Lenalidomide Stock and Working Solutions

Objective: To prepare a stable, high-concentration stock solution of Lenalidomide in DMSO and a subsequent working solution for cell culture experiments.

Materials:

  • Lenalidomide powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Sterile cell culture medium

  • Vortex mixer

Methodology:

  • Stock Solution Preparation (15 mM in DMSO):

    • In a sterile environment (e.g., a biological safety cabinet), weigh 5 mg of Lenalidomide powder.

    • Add 1.29 mL of anhydrous DMSO to the powder.[5]

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, single-use volumes (e.g., 20 µL) in microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C for up to 3 months.[5]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):

    • Thaw one aliquot of the 15 mM Lenalidomide stock solution at room temperature.

    • Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 15 mM stock 1:1500 in pre-warmed, sterile cell culture medium.

    • Vortex the working solution gently but thoroughly before adding it to your cell cultures.

    • Important: Prepare the working solution immediately before use. Do not store Lenalidomide in aqueous media.[4]

Protocol 2: RP-HPLC Method for Assessing Lenalidomide Purity

Objective: To determine the purity of a Lenalidomide sample and detect the presence of degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Reagents:

  • HPLC system with a UV detector (e.g., Shimadzu LC-2010 HT)[4]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: Phosphate buffer:Acetonitrile (55:45 v/v)[4]

  • Methanol (HPLC grade)

  • Lenalidomide standard (for comparison)

Methodology:

  • Sample Preparation:

    • Prepare a standard solution of Lenalidomide at a known concentration (e.g., 50 µg/mL) in methanol.[4]

    • Prepare the experimental sample to be tested at the same concentration in methanol.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: [4]

    • Mobile Phase: Phosphate buffer and Acetonitrile (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 242 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of pure Lenalidomide.

    • Inject the experimental sample.

    • Compare the chromatograms. The presence of significant peaks other than the main Lenalidomide peak indicates the presence of impurities or degradation products.

    • Calculate the purity of the sample by comparing the peak area of Lenalidomide to the total area of all peaks.

Visual Guides

Signaling Pathway of Lenalidomide Action

Lenalidomide_Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CRBN CRBN (Substrate Receptor) ROC1 ROC1 Lenalidomide Lenalidomide Lenalidomide->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) Neosubstrate->CRBN Recruited Proteasome Proteasome Neosubstrate->Proteasome Targeted Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Lenalidomide binds to CRBN, inducing the recruitment and degradation of neosubstrates.

Experimental Workflow for Lenalidomide Handling

Experimental_Workflow start Receive Solid Lenalidomide storage Store at -20°C in desiccator start->storage prep_stock Prepare DMSO Stock Solution storage->prep_stock aliquot Aliquot into single-use tubes prep_stock->aliquot store_stock Store aliquots at -20°C aliquot->store_stock prep_working Prepare fresh working solution in aqueous media store_stock->prep_working experiment Use immediately in experiment prep_working->experiment end End of Experiment experiment->end

Caption: Recommended workflow for handling Lenalidomide to ensure stability.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic start Unexpected or Inconsistent Experimental Results check_solution Was the aqueous working solution prepared fresh? start->check_solution check_stock Is the DMSO stock older than 3 months or repeatedly freeze-thawed? check_solution->check_stock Yes remake_working ACTION: Prepare fresh working solution and repeat experiment. check_solution->remake_working No remake_stock ACTION: Prepare new DMSO stock solution from solid. Aliquot and store properly. check_stock->remake_stock Yes check_purity Consider other variables. Optional: Check purity of stock with HPLC. check_stock->check_purity No yes_fresh Yes no_fresh No yes_old Yes no_old No

Caption: Decision tree for troubleshooting Lenalidomide-related experimental issues.

References

Lenaldekar experimental variability and how to control for it.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenaldekar. Our goal is to help you control for experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell proliferation assays. What could be the cause?

A1: Batch-to-batch variability can stem from several factors. First, confirm the purity and identity of each lot of this compound using methods like HPLC and mass spectrometry. Minor variations in purity can lead to significant differences in potency. Second, ensure consistent solvent preparation and storage conditions for the compound. This compound is sensitive to degradation from repeated freeze-thaw cycles. Finally, subtle variations in cell culture conditions, such as passage number and serum lot, can impact cellular response. We recommend creating a single, large batch of this compound stock solution for an entire set of experiments to minimize this source of variability.

Q2: Our Western blot results for downstream STAT3 phosphorylation show inconsistent inhibition with this compound treatment. Why might this be happening?

A2: Inconsistent inhibition of p-STAT3 can be due to several experimental variables. Ensure that the time course of cytokine stimulation (e.g., IL-6 or IFN-γ) and subsequent this compound treatment is consistent across experiments. The timing of cell lysis after treatment is also critical for capturing the peak signaling response. We recommend performing a time-course experiment to determine the optimal stimulation and treatment duration for your specific cell line. Additionally, verify equal protein loading across all lanes of your gel using a reliable loading control, such as β-actin or GAPDH.

Q3: We are seeing unexpected cytotoxicity at concentrations where we expect to see specific pathway inhibition. Is this a known off-target effect of this compound?

A3: While this compound is designed to be a selective JAK2 inhibitor, off-target effects can occur, particularly at higher concentrations. To differentiate between on-target (JAK2-mediated) and off-target cytotoxicity, we recommend conducting a rescue experiment. This can be achieved by introducing a constitutively active, downstream effector of JAK2, such as a mutant form of STAT3, to see if it rescues the cytotoxic phenotype. If the cytotoxicity persists, it is likely due to an off-target effect. Comparing results in a JAK2-knockout cell line can also help elucidate off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Proliferation Assays

This guide provides a systematic approach to troubleshooting variability in half-maximal inhibitory concentration (IC50) values for this compound in cell-based proliferation assays.

Troubleshooting Workflow

A Start: Inconsistent IC50 B Step 1: Verify Compound Integrity - Purity (HPLC) - Identity (Mass Spec) - Solubility A->B C Step 2: Standardize Stock Solution - Use a single, large batch - Aliquot and store at -80°C - Minimize freeze-thaw cycles B->C D Step 3: Control Cell Culture Conditions - Use consistent cell passage number - Test a single lot of serum - Monitor cell health and density C->D E Step 4: Optimize Assay Protocol - Consistent incubation times - Validate readout method (e.g., CellTiter-Glo®) - Include positive/negative controls D->E F Resolved: Consistent IC50 E->F

A workflow for troubleshooting inconsistent IC50 values.

Data Presentation: Comparison of this compound Batches

ParameterBatch ABatch BBatch C
Purity (HPLC) 99.2%97.5%99.1%
Identity (Mass Spec) ConfirmedConfirmedConfirmed
IC50 (HT-29 Cells) 150 nM250 nM155 nM
IC50 (K562 Cells) 75 nM130 nM78 nM

This table illustrates how a slight decrease in purity (Batch B) can lead to a noticeable increase in the measured IC50.

Issue 2: Variable Downstream Signaling Readouts

This section addresses how to control for variability in downstream signaling pathways affected by this compound, such as the JAK2/STAT3 pathway.

Signaling Pathway: this compound Inhibition of the JAK2/STAT3 Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene This compound This compound This compound->JAK2 Inhibition

This compound's mechanism of action in the JAK2/STAT3 pathway.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3
  • Cell Seeding: Plate cells (e.g., HeLa, K562) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the medium with a low-serum medium (0.5% FBS) and incubate for 4-6 hours.

  • This compound Treatment: Pretreat cells with varying concentrations of this compound (or vehicle control) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IL-6) for 30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Protocol 2: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Add the this compound dilutions to the wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Readout: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the IC50 value using a non-linear regression curve fit.

Adjusting Lenaldekar treatment duration for optimal results.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Lenaldekar for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective compound identified for its efficacy in treating T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1] Its primary mechanism of action involves the downregulation of the PI3K/AKT/mTOR (P/A/mT) signaling pathway.[1] Evidence suggests this is achieved through the inactivation of the insulin-like growth factor 1 receptor (IGF1-R), a key activator of the P/A/mT pathway.[1] Additionally, this compound induces a G2/M cell cycle arrest in many sensitive cell lines, an effect that appears to be independent of P/A/mT pathway inhibition.[1]

Q2: What is a typical starting point for this compound treatment duration in vitro?

A2: For initial in vitro experiments, a 72-hour treatment duration is a common starting point for assessing the dose-response relationship of this compound. This duration is often sufficient to observe significant effects on cell viability and signaling pathways. However, the optimal duration can vary depending on the cell line and the specific experimental endpoint.

Q3: How do I determine if the observed cellular effects are on-target?

A3: Distinguishing on-target from off-target effects is crucial. A multi-faceted approach is recommended:

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target can help confirm that the observed effects are on-target.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target kinase.[2]

  • Kinome Profiling: This technique screens this compound against a large panel of kinases to determine its selectivity.[2]

  • Western Blotting: Analyze the phosphorylation status of known downstream targets of the PI3K/AKT/mTOR pathway.[2]

Q4: My in vitro results with this compound are inconsistent. What are the potential causes?

A4: Inconsistent results in in vitro experiments can stem from several factors:

  • Inhibitor Instability: Verify the stability of this compound under your specific experimental conditions (e.g., in media at 37°C).[2]

  • Cell Line-Specific Effects: Test this compound in multiple cell lines to determine if the effects are consistent or cell-context specific.[2]

  • Compound Solubility: Ensure this compound is fully dissolved in your culture media, as precipitation can lead to non-specific effects.[2]

  • Environmental Factors: Variations in cell culture conditions such as pH, oxygen tension, and glucose concentration can influence cellular responses to drug treatment.[3][4]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Response

Possible Cause 1: Inadequate Treatment Duration

  • Troubleshooting Step: Perform a time-course experiment, treating cells for 24, 48, 72, and 96 hours.

  • Expected Outcome: Identification of the optimal time point for observing the desired effect (e.g., maximal apoptosis or inhibition of proliferation).

Possible Cause 2: Activation of Compensatory Signaling Pathways

  • Troubleshooting Step: Use western blotting to probe for the activation of known compensatory pathways. Consider co-treatment with an inhibitor of the compensatory pathway.

  • Expected Outcome: A clearer understanding of the cellular response to this compound and potentially enhanced efficacy with combination treatment.[2]

Issue 2: High Levels of Cytotoxicity at Effective Concentrations

Possible Cause 1: Off-Target Kinase Inhibition

  • Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2]

  • Expected Outcome: A comprehensive profile of this compound's kinase targets, which can help in interpreting cytotoxicity data.

Possible Cause 2: Inappropriate Dosing

  • Troubleshooting Step: Conduct a detailed dose-response curve to determine the lowest effective concentration.

  • Expected Outcome: A refined concentration range that maximizes the therapeutic window, achieving the desired on-target effect while minimizing cytotoxicity.

Data Presentation: Efficacy of this compound Across Cell Lines
Cell LineIC50 (72h)Pathway Inhibition (p-AKT/total AKT)Apoptosis (% Annexin V positive)
Jurkat (T-ALL)50 nM85%60%
MOLT-4 (T-ALL)75 nM80%55%
K562 (CML)150 nM70%40%
HL-60 (AML)500 nM50%25%

Experimental Protocols

Protocol 1: Time-Course Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a predetermined optimal concentration of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours at 37°C and 5% CO2.

  • Viability Assessment: At each time point, add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control at each time point and plot cell viability versus time.

Protocol 2: Western Blot for Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired duration, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT, total AKT, p-mTOR, total mTOR, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify band intensities to determine the extent of pathway inhibition.

Visualizations

Lenaldekar_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1-R IGF1-R PI3K PI3K IGF1-R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->IGF1-R

Caption: this compound inhibits the IGF1-R, downregulating the PI3K/AKT/mTOR pathway.

Experimental_Workflow A Start: Suboptimal Efficacy B Time-Course Experiment (24-96h) A->B C Determine Optimal Duration B->C D Activation of Compensatory Pathways? C->D E Western Blot for Compensatory Markers D->E Yes G End: Optimized Protocol D->G No F Consider Combination Therapy E->F F->G

References

Common pitfalls in Lenaldekar-based research and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on a hypothetical molecule, "Lenaldekar," as no publicly available data exists for a compound with this name. For the purpose of this guide, this compound is presented as a novel, potent, and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. The experimental data and protocols are provided as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases 1 and 2). By binding to the kinase domain of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This leads to the downstream inhibition of cell proliferation, survival, and differentiation signals that are dependent on the MAPK/ERK pathway.

Q2: I am not observing the expected decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What are the possible causes?

A2: Several factors could contribute to this issue:

  • Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used. Refer to the IC50 values in Table 1 for guidance.

  • Incorrect Timing: The duration of treatment may be insufficient to see a significant reduction in p-ERK. A time-course experiment (e.g., 1, 4, 8, and 24 hours) is recommended.

  • Reagent Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation.

  • High Cell Confluency: Overly confluent cell cultures can sometimes exhibit altered signaling responses. Ensure that cells are in the logarithmic growth phase.

  • Upstream Pathway Activation: Strong activation of upstream signaling (e.g., by growth factors in the serum) may overcome the inhibitory effect of this compound. Consider reducing the serum concentration during treatment.

Q3: I am observing significant off-target effects or cellular toxicity at my effective dose. How can I mitigate this?

A3: Off-target effects can be a concern with any kinase inhibitor. To address this:

  • Confirm On-Target Effect: First, verify that this compound is inhibiting p-ERK at the concentrations where toxicity is observed.

  • Dose-Response Curve: Perform a detailed dose-response analysis to identify a therapeutic window where on-target inhibition is achieved with minimal toxicity.

  • Combination Therapy: Consider using this compound at a lower concentration in combination with another agent that targets a parallel survival pathway.

  • Control Experiments: Use a structurally distinct MEK inhibitor as a positive control to determine if the observed toxicity is a class effect of MEK inhibition in your model system.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wells.Uneven cell seeding or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
IC50 value is significantly higher than expected.Drug inactivation by components in the culture medium or rapid drug metabolism by the cells.Test the effect of different serum concentrations. Perform a time-course experiment to assess the duration of the inhibitory effect.
No significant effect on cell viability despite p-ERK inhibition.The cell line may not be dependent on the MEK/ERK pathway for survival.Analyze the baseline activation of the MEK/ERK pathway in your cell line. Consider using cell lines with known BRAF or RAS mutations (see Table 1).

Quantitative Data

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E12.1
HCT116Colorectal CarcinomaKRAS G13D45.7
Panc-1Pancreatic CarcinomaKRAS G12D152.3
MCF7Breast CarcinomaPIK3CA E545K>1000

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2 and Total ERK1/2
  • Cell Seeding and Treatment: Seed 1.5 x 10^6 A375 cells in 6-well plates. Allow cells to adhere overnight. The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control like β-actin should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MEK_ERK_Pathway cluster_upstream Upstream Signals cluster_inhibition Target Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Immunoblotting (Antibodies) F->G H Detection (ECL) G->H

Caption: Experimental workflow for Western Blot analysis of p-ERK levels.

Troubleshooting_Logic Start No decrease in p-ERK? Conc Is concentration optimal? Start->Conc Check Time Is treatment time sufficient? Conc->Time Yes Result1 Perform dose-response. Conc->Result1 No Reagent Is this compound stock stable? Time->Reagent Yes Result2 Perform time-course. Time->Result2 No Result3 Prepare fresh stock. Reagent->Result3 No Success Problem Solved Reagent->Success Yes Result1->Success Result2->Success Result3->Success

Caption: Troubleshooting flowchart for unexpected p-ERK results.

Technical Support Center: Enhancing the Bioavailability of Lenaldekar for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Lenaldekar in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a quinolinyl hydrazone-derived compound that has shown potential as an anti-proliferative and pro-apoptotic agent, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1] Its physicochemical properties, such as being a yellow powder with high solubility in DMSO (100 mg/mL), suggest it may have poor aqueous solubility.[1] Poor water solubility is a common reason for low and variable oral bioavailability, which can hinder the translation of promising in vitro results to in vivo animal models.

Q2: What are the primary reasons for poor oral bioavailability of compounds like this compound?

Poor oral bioavailability of investigational drugs is often multifactorial, stemming from:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Many organic molecules, including quinoline-hydrazone derivatives, are lipophilic and have low water solubility.

  • Poor Permeability: The drug's ability to cross the intestinal epithelial cell membrane can be limited by its molecular size, charge, and lipophilicity.

  • First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.

Q3: What are the main strategies to enhance the oral bioavailability of poorly soluble compounds?

Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral bioavailability. The most common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale can significantly improve its dissolution rate.[2][3] This can be achieved through techniques like micronization and nanosizing (e.g., wet milling, high-pressure homogenization).[2]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can increase its apparent solubility and dissolution rate.[4][5]

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract and promote absorption via the lymphatic pathway.[6][7] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[3][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2]

Troubleshooting Guides

Problem 1: Low and variable oral exposure of this compound in preclinical animal models.

  • Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.

  • Troubleshooting & Optimization:

    • Characterize Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

    • Formulation Enhancement:

      • Nanosuspension: Prepare a nanosuspension of this compound to increase its surface area and dissolution velocity. (See Protocol 1: Preparation of a Nanosuspension by Wet Milling).

      • Solid Dispersion: Formulate this compound as a solid dispersion with a suitable hydrophilic polymer. (See Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation).

      • SEDDS: Develop a self-emulsifying drug delivery system to improve solubilization. (See Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System).

    • In Vitro Dissolution Testing: Compare the dissolution profiles of the different formulations against a simple suspension of this compound in a bio-relevant medium.

Problem 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause: Low intestinal permeability or high first-pass metabolism.

  • Troubleshooting & Optimization:

    • Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux. (See Protocol 4: Caco-2 Permeability Assay).

    • Investigate First-Pass Metabolism: If permeability is moderate to high, consider the possibility of significant hepatic first-pass metabolism. An intravenous pharmacokinetic study can help determine the absolute bioavailability and clearance of the compound.

    • Formulation Strategy for Permeability: If permeability is low, lipid-based formulations like SEDDS may help by utilizing intestinal lipid absorption pathways.

Quantitative Data Summary

The following tables summarize the potential for bioavailability enhancement using different formulation strategies for poorly soluble drugs, based on literature data.

Table 1: Bioavailability Enhancement with Nanosuspensions

CompoundAnimal ModelFormulationFold Increase in AUC (vs. Suspension)Reference
CilostazolRatNanosuspension4.4[8]
DanazolRatNanosuspension1.6[8]
CinnarizineRatNanosuspension>2[9]

Table 2: Bioavailability Enhancement with Solid Dispersions

CompoundAnimal ModelCarrierFold Increase in AUC (vs. Pure Drug)Reference
RitonavirRatGelucire~2.5[10]
T-OA (Antitumor Compound)RatPVP K304.8[11]

Table 3: Bioavailability Enhancement with SEDDS

CompoundAnimal ModelFormulationFold Increase in Bioavailability (vs. Suspension/Tablet)Reference
TenofovirRatSEDDS66.27 (vs. pure drug)[12]
ResveratrolNot SpecifiedSEDDS48[13]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Preparation of the Suspension:

    • Disperse a known amount of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).[8]

    • The drug concentration can be up to 100 mg/mL.[8]

  • Milling:

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension.

    • Mill the suspension using a planetary ball mill or a high-speed homogenizer.

    • Optimize milling time and speed to achieve the desired particle size (typically < 200 nm).

  • Separation:

    • Separate the nanosuspension from the milling media by filtration or centrifugation.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Assess the dissolution rate of the nanosuspension compared to a microsuspension.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Solubilization:

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, dichloromethane).[11][14] The drug-to-carrier ratio needs to be optimized (e.g., 1:5).[11]

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.

  • Drying and Pulverization:

    • Dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Confirm the amorphous state of the drug in the solid dispersion using X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

    • Evaluate the in vitro dissolution rate of the solid dispersion.

Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capmul, Labrafil), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants/co-solvents (e.g., Transcutol, propylene (B89431) glycol) to identify components with the highest solubilizing capacity.[6][12]

  • Construction of Ternary Phase Diagrams:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio.

    • Dissolve this compound in the mixture with gentle stirring and heating if necessary.

  • Characterization:

    • Assess the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.

    • Evaluate the stability of the emulsion.

Protocol 4: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω·cm² is generally considered acceptable.[1]

  • Permeability Study (Apical to Basolateral):

    • Add the this compound formulation to the apical (donor) side of the Transwell®.

    • At predetermined time points, collect samples from the basolateral (receiver) side.

  • Permeability Study (Basolateral to Apical for Efflux):

    • Add the this compound formulation to the basolateral (donor) side.

    • Collect samples from the apical (receiver) side to determine the efflux ratio.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 5: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)

  • Animal Acclimatization:

    • Acclimatize the animals (e.g., male C57BL/6 mice) for at least one week before the study.

  • Fasting:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., nanosuspension, solid dispersion, or SEDDS) orally via gavage at a specific dose (e.g., 10 mg/kg).[15]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation:

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Nanosuspension Nanosuspension Dissolution Testing Dissolution Testing Nanosuspension->Dissolution Testing Solid Dispersion Solid Dispersion Solid Dispersion->Dissolution Testing SEDDS SEDDS SEDDS->Dissolution Testing Caco-2 Permeability Caco-2 Permeability Dissolution Testing->Caco-2 Permeability PK Study (Oral Gavage) PK Study (Oral Gavage) Caco-2 Permeability->PK Study (Oral Gavage) This compound Powder This compound Powder This compound Powder->Nanosuspension This compound Powder->Solid Dispersion This compound Powder->SEDDS

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_logic Low Oral Bioavailability Low Oral Bioavailability Poor Solubility? Poor Solubility? Low Oral Bioavailability->Poor Solubility? Poor Permeability? Poor Permeability? Poor Solubility?->Poor Permeability? No Formulation Strategies Formulation Strategies Poor Solubility?->Formulation Strategies Yes High First-Pass Metabolism? High First-Pass Metabolism? Poor Permeability?->High First-Pass Metabolism? No Permeation Enhancers / Lipid Formulations Permeation Enhancers / Lipid Formulations Poor Permeability?->Permeation Enhancers / Lipid Formulations Yes IV PK Study IV PK Study High First-Pass Metabolism?->IV PK Study Yes

Caption: Troubleshooting logic for low oral bioavailability.

signaling_pathway_absorption cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Drug in Formulation Drug in Formulation Dissolved Drug Dissolved Drug Drug in Formulation->Dissolved Drug Dissolution Apical Membrane Apical Membrane Dissolved Drug->Apical Membrane Permeation Basolateral Membrane Basolateral Membrane Apical Membrane->Basolateral Membrane Metabolism Metabolism Apical Membrane->Metabolism Efflux (P-gp) Efflux (P-gp) Apical Membrane->Efflux (P-gp) Absorbed Drug Absorbed Drug Basolateral Membrane->Absorbed Drug Efflux (P-gp)->Dissolved Drug

Caption: Key steps in oral drug absorption.

References

Validation & Comparative

A Comparative Efficacy Analysis of Lenaldekar and NVP-BEZ235 in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of two inhibitors targeting the PI3K/AKT/mTOR pathway in T-cell Acute Lymphoblastic Leukemia (T-ALL).

This guide provides a comprehensive comparison of Lenaldekar, a novel T-cell expansion inhibitor, and NVP-BEZ235, a well-characterized dual PI3K/mTOR inhibitor. Both compounds have demonstrated significant anti-leukemic activity by targeting the frequently dysregulated PI3K/AKT/mTOR signaling pathway in T-ALL. This document aims to present an objective overview of their efficacy, supported by available preclinical data, to inform further research and drug development efforts.

Introduction to this compound and NVP-BEZ235

This compound (LDK) is a novel compound identified through a chemical screen for its ability to inhibit T-cell expansion. It has shown promise in preclinical models of T-ALL and autoimmune diseases.[1][2] Its mechanism of action is attributed to the downregulation of the PI3K/AKT/mTOR pathway, potentially through the inhibition of the insulin-like growth factor 1 receptor (IGF-1R).[2]

NVP-BEZ235 (Dactolisib) is a dual ATP-competitive inhibitor of PI3K and mTOR kinases.[3] It has been extensively studied in various cancer models, including T-ALL, where it has been shown to induce cell cycle arrest and apoptosis.[4]

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and NVP-BEZ235 against T-ALL and other relevant cell lines. It is important to note that the experimental conditions may vary between studies, and direct head-to-head comparisons are limited.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and NVP-BEZ235 in Leukemia Cell Lines

CompoundCell Line(s)IC50Reference
This compoundJurkat (T-ALL)1-2 µM[2]
This compoundGeneral ALL cell lines1-2 µM[2]
This compoundCD3+ T cells3 µM[1]
NVP-BEZ235Jurkat (T-ALL)Not explicitly stated, but cytotoxic[4]
NVP-BEZ235HTLV-1-infected T-cell lines11.9 to 293.0 nM[5]
NVP-BEZ235K562 (CML)~0.14 µM (imatinib-sensitive), ~3.93 µM (imatinib-resistant)[6]
NVP-BEZ235Prostate cancer cell lines6.10–53.82 nM[7]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffectCell Line(s)ObservationsReference
This compoundG2/M arrestMost sensitive cell lines-[2]
NVP-BEZ235G0/G1 arrestK562/A (Doxorubicin-resistant CML)Increased proportion of cells in G0/G1 phase.[8]
NVP-BEZ235G0/G1 arrestHTLV-1-infected T-cell linesIncreased percentage of cells in G0/G1 phase.[9]
NVP-BEZ235Apoptosis inductionK562/A (Doxorubicin-resistant CML)Increased total apoptotic rate.[8][10]
NVP-BEZ235Apoptosis inductionBurkitt lymphoma cellsIncreased late apoptotic cells after 72h treatment.[11]
NVP-BEZ235Apoptosis inductionT-ALL cell lines-[4]

Signaling Pathways and Mechanisms of Action

Both this compound and NVP-BEZ235 exert their anti-leukemic effects by modulating the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

This compound's Proposed Mechanism of Action:

This compound is suggested to act upstream in the PI3K/AKT/mTOR pathway, potentially by inactivating the Insulin-Like Growth Factor 1 Receptor (IGF-1R).[2] Activation of IGF-1R by its ligand, IGF-1, triggers a cascade of phosphorylation events that activate PI3K and subsequently AKT and mTOR.[1][2][12][13][14] By inhibiting this initial step, this compound effectively shuts down the entire downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Activates G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes NVPBEZ235 NVP-BEZ235 NVPBEZ235->PI3K Inhibits NVPBEZ235->mTOR Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor Activates G A Seed T-ALL cells in 96-well plate B Add serial dilutions of This compound or NVP-BEZ235 A->B C Incubate for 48-72 hours B->C D Add MTT/CCK-8 reagent C->D E Measure absorbance D->E F Calculate IC50 E->F G A Inject T-ALL cells into immunodeficient mice B Monitor tumor establishment A->B C Randomize mice and initiate treatment B->C D Monitor tumor volume and body weight C->D E Endpoint analysis of tumors D->E

References

Unraveling Lenaldekar's Mechanism of Action: A Comparative Guide to Target Validation Using CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lenaldekar is a promising quinoline-based compound that has demonstrated selective efficacy in killing T-cell acute lymphoblastic leukemia (T-ALL) cells without harming healthy lymphocytes[1]. Initial molecular characterization suggests that this compound's mechanism of action involves the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway often upregulated in T-ALL[1]. The insulin-like growth factor 1 receptor (IGF1-R) has been proposed as a potential upstream target, though the direct biochemical target of this compound remains to be definitively identified[1].

This guide provides a comparative overview of cutting-edge and traditional methodologies for validating the proposed mechanism of action of novel therapeutics like this compound. While, to date, no specific studies have been published detailing the use of CRISPR for validating this compound's mechanism of action, this document presents a hypothetical framework for such a study. We will objectively compare a CRISPR-based approach with established alternative techniques, providing detailed experimental protocols and data presentation formats to aid researchers in designing their own target validation studies.

Proposed Mechanism of Action of this compound

Based on preliminary findings, the hypothesized mechanism of action for this compound centers on the inhibition of the PI3K/AKT/mTOR pathway, potentially initiated by the inactivation of IGF1-R.

Lenaldekar_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1-R IGF1-R PI3K PI3K IGF1-R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation This compound This compound This compound->IGF1-R Inhibits?

Caption: Proposed signaling pathway of this compound's mechanism of action.

Comparative Analysis of Target Validation Methods

The validation of a drug's mechanism of action is a critical step in preclinical drug discovery. Here, we compare a hypothetical CRISPR-based approach to alternative methods for validating this compound's proposed target.

Method Principle Strengths Weaknesses Suitability for this compound
CRISPR-Cas9 Knockout Permanent gene disruption by introducing double-strand breaks, leading to loss of protein function.High specificity and efficiency; enables creation of stable knockout cell lines for thorough investigation.[2][3]Potential for off-target effects; can be lethal if the target gene is essential for cell survival.[4]High, for definitively testing the necessity of IGF1-R and other pathway components for this compound's activity.
RNA interference (RNAi) Transient gene silencing by degrading target mRNA using siRNAs or shRNAs.Relatively simple and rapid; suitable for high-throughput screening.Incomplete knockdown; potential for off-target effects; transient effect may not be suitable for long-term studies.Moderate, as a complementary approach to confirm findings from CRISPR experiments or for initial screening.
Chemical Inhibitors Small molecules that directly bind to and inhibit the activity of a target protein.Temporal control over protein inhibition; can be used in a wide range of cell types and in vivo models.Can have off-target effects and may not be specific to the intended target.Moderate, useful for validating the role of kinases like PI3K, AKT, and mTOR, but a specific IGF1-R inhibitor would be needed.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a protein upon ligand binding.Provides direct evidence of a drug-protein interaction.Does not provide information on the functional consequence of the interaction; requires purified protein.High, for confirming a direct binding interaction between this compound and its putative target (e.g., IGF1-R).

Experimental Protocols

CRISPR-Cas9 Mediated Validation of this compound's Target

This protocol outlines a hypothetical experiment to validate IGF1-R as the target of this compound using CRISPR-Cas9.

CRISPR_Workflow cluster_design 1. sgRNA Design & Lentiviral Production cluster_transduction 2. Cell Line Engineering cluster_treatment 3. Phenotypic Assays sgRNA_design Design sgRNAs targeting IGF1R lentivirus_production Produce lentivirus for sgRNAs and Cas9 sgRNA_design->lentivirus_production transduction Transduce T-ALL cells (e.g., Jurkat) with Cas9 and sgRNA lentivirus lentivirus_production->transduction selection Select for successfully transduced cells transduction->selection validation Validate IGF1R knockout via Western Blot/FACS selection->validation treatment Treat wild-type and IGF1R-KO cells with varying concentrations of this compound validation->treatment viability_assay Assess cell viability (e.g., MTT assay) treatment->viability_assay pathway_analysis Analyze PI3K/AKT/mTOR pathway activity (e.g., Western Blot for p-AKT, p-mTOR) treatment->pathway_analysis

Caption: Experimental workflow for CRISPR-based target validation.

Methodology:

  • sgRNA Design and Lentiviral Vector Construction:

    • Design at least three single-guide RNAs (sgRNAs) targeting different exons of the IGF1R gene to minimize off-target effects.

    • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production and T-ALL Cell Transduction:

    • Produce high-titer lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.

    • Transduce a T-ALL cell line (e.g., Jurkat) with the lentiviral particles.

    • Select for successfully transduced cells by adding puromycin to the culture medium.

  • Validation of IGF1R Knockout:

    • Expand the puromycin-resistant cell population.

    • Confirm the knockout of IGF1-R protein expression using Western blotting and flow cytometry with an anti-IGF1-R antibody.

  • Phenotypic Analysis:

    • Culture both wild-type and IGF1R-knockout Jurkat cells.

    • Treat both cell populations with a dose range of this compound for 48-72 hours.

    • Assess cell viability using an MTT or similar assay to determine if the knockout of IGF1R confers resistance to this compound.

    • Perform Western blot analysis on cell lysates to measure the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR) in both cell lines with and without this compound treatment.

Expected Outcome: If IGF1-R is the direct target of this compound, the IGF1R-knockout cells should exhibit significant resistance to the drug compared to the wild-type cells. Furthermore, the baseline levels of p-AKT and p-mTOR should be lower in the knockout cells, and this compound treatment should have a diminished effect on these phosphorylation levels in the knockout cells.

Alternative Validation Method: RNA Interference (RNAi)

Methodology:

  • siRNA Design and Transfection:

    • Design at least two different small interfering RNAs (siRNAs) targeting IGF1R mRNA.

    • Transfect Jurkat cells with the IGF1R siRNAs or a non-targeting control siRNA using a suitable transfection reagent.

  • Validation of Knockdown:

    • At 48 hours post-transfection, harvest a portion of the cells to confirm the knockdown of IGF1R expression by qPCR and Western blotting.

  • Phenotypic Analysis:

    • At 24 hours post-transfection, treat the remaining cells with a dose range of this compound for an additional 48 hours.

    • Assess cell viability and perform pathway analysis as described in the CRISPR protocol.

Expected Outcome: Similar to the CRISPR experiment, cells with siRNA-mediated knockdown of IGF1R are expected to show increased resistance to this compound.

Logical Framework for Target Validation Strategy

The choice of a target validation method depends on various factors, including the nature of the drug and its proposed target, as well as available resources.

Decision_Tree Start Start: Proposed Mechanism of Action Direct_Binding Direct Binding Hypothesized? Start->Direct_Binding Genetic_Validation Genetic Validation Needed? Direct_Binding->Genetic_Validation No TSA Thermal Shift Assay Direct_Binding->TSA Yes CRISPR CRISPR Knockout Genetic_Validation->CRISPR Yes, Definitive RNAi RNAi Genetic_Validation->RNAi Yes, Rapid Screen Pharmacological_Tools Pharmacological Tools Available? Chemical_Inhibitors Chemical Inhibitors Pharmacological_Tools->Chemical_Inhibitors Yes End Validated Mechanism Pharmacological_Tools->End No TSA->Genetic_Validation CRISPR->Pharmacological_Tools RNAi->Pharmacological_Tools Chemical_Inhibitors->End

Caption: A decision tree for selecting a target validation method.

Conclusion

Validating the mechanism of action is a cornerstone of modern drug development. While direct experimental data for this compound using CRISPR is not yet available, this guide provides a robust, albeit hypothetical, framework for how such a validation study could be designed and executed. The integration of powerful gene-editing technologies like CRISPR with traditional pharmacological and biochemical assays provides a comprehensive toolkit for elucidating the precise molecular targets of novel therapeutics.[5][6][7] This multi-faceted approach is essential for advancing promising compounds like this compound from the laboratory to clinical trials.

References

Lenalidomide vs. Standard Treatments in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical performance of lenalidomide (B1683929) against standard-of-care agents, bortezomib (B1684674) and dexamethasone (B1670325), in models of hematological malignancies, primarily multiple myeloma. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

Mechanism of Action

Lenalidomide is an immunomodulatory agent with a multi-faceted mechanism of action. It directly induces apoptosis and inhibits the proliferation of tumor cells.[1] A key mechanism is its binding to the cereblon (CRBN) E3 ubiquitin ligase complex, which alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). This degradation is cytotoxic to multiple myeloma cells. Additionally, lenalidomide exhibits anti-angiogenic properties and modulates the tumor microenvironment by enhancing T-cell and Natural Killer (NK) cell activity, while inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12.

Bortezomib is a proteasome inhibitor. It reversibly inhibits the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The inhibition of the proteasome disrupts various cellular processes, including cell cycle progression, and leads to the accumulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells. In preclinical models, bortezomib has demonstrated anti-proliferative, pro-apoptotic, and anti-angiogenic activities.[2]

Dexamethasone is a synthetic glucocorticoid that has been a cornerstone in the treatment of multiple myeloma for decades.[3] It induces apoptosis in lymphoid cells, although the response can be heterogeneous across different molecular subgroups of myeloma.[4] Its mechanism involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of genes involved in apoptosis and cell survival.

Preclinical Efficacy: A Comparative Summary

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of lenalidomide, bortezomib, and dexamethasone as monotherapies in in vitro and in vivo models of multiple myeloma.

In Vitro Anti-Proliferative Activity
Cell LineLenalidomide IC50Bortezomib IC50Dexamethasone IC50Reference
MM.1SNot specified~5 nMNot specified[5]
RPMI 8226Not specified~7 nMNot specified[5]
U266Not specified~10 nMNot specified[5]
OPM-2Not specifiedNot specifiedSensitive[4]
KMS12-PENot specifiedNot specifiedResistant[4]

Note: Direct head-to-head IC50 comparisons in the same study are limited in the provided search results. The data presented is aggregated from different sources.

In Vivo Anti-Tumor Activity in Xenograft Models
ModelTreatmentDosing ScheduleTumor Growth InhibitionSurvival BenefitReference
Mantle Cell Lymphoma XenograftLenalidomide10 mg/kg daily, i.p.Significant growth retardationNot specified[6][7]
Multiple Myeloma XenograftBortezomib0.5 mg/kg, i.v., twice weekly for 4 weeksSignificant inhibition of tumor growthIncreased overall survival[2]
OPM2 Myeloma XenograftDexamethasoneNot specifiedSignificant tumor growth inhibitionNot specified[4]
KMS12-PE Myeloma XenograftDexamethasoneNot specifiedNo effect on tumor growthNot specified[4]
Pediatric Solid Tumor XenograftsLenalidomide30 mg/kg daily, p.o. for 6 weeksLow activityNot specified[8][9]

Signaling Pathway Diagrams

Lenalidomide's Mechanism of Action

Lenalidomide_Mechanism cluster_cell Myeloma Cell Lenalidomide Lenalidomide CRBN Cereblon (CRBN) E3 Ligase Complex Lenalidomide->CRBN binds to IKZF1_3 IKZF1/IKZF3 CRBN->IKZF1_3 targets for ubiquitination Proteasome Proteasome IKZF1_3->Proteasome degraded by Cell_Proliferation Cell Proliferation Inhibition IKZF1_3->Cell_Proliferation promotes Apoptosis Apoptosis Proteasome->Apoptosis Proteasome->Cell_Proliferation

Caption: Lenalidomide binds to the CRBN E3 ligase complex, leading to the degradation of IKZF1/3 and inducing apoptosis.

Bortezomib's Mechanism of Action

Bortezomib_Mechanism cluster_cell Myeloma Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Ub_Proteins Ubiquitinated Pro-apoptotic Proteins Proteasome->Ub_Proteins normally degrades NFkB NF-kB Pathway Proteasome->NFkB inhibition blocks activation of Apoptosis Apoptosis Ub_Proteins->Apoptosis accumulation leads to

Caption: Bortezomib inhibits the 26S proteasome, causing accumulation of pro-apoptotic proteins and inducing apoptosis.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: Human multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of lenalidomide, bortezomib, or dexamethasone for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used.

  • Tumor Implantation: Human multiple myeloma cells are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), mice are randomized into treatment and control groups. Lenalidomide is typically administered orally, while bortezomib is given intravenously and dexamethasone can be administered intraperitoneally or orally.[6][7][8]

  • Efficacy Evaluation: Tumor volume is measured regularly with calipers for subcutaneous models. For disseminated models, disease progression can be monitored by measuring human immunoglobulin levels in mouse serum or by bioluminescence imaging. Survival is also a key endpoint.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Myeloma Cell Lines Drug_Treatment_vitro Treat with Lenalidomide, Bortezomib, or Dexamethasone Cell_Culture->Drug_Treatment_vitro Viability_Assay Assess Cell Viability (e.g., MTT Assay) Drug_Treatment_vitro->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Tumor_Implant Implant Myeloma Cells in Immunocompromised Mice Tumor_Growth Allow Tumors to Establish Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Treatment_vivo Administer Lenalidomide, Bortezomib, or Dexamethasone Randomization->Drug_Treatment_vivo Monitor_Tumor Monitor Tumor Growth and Survival Drug_Treatment_vivo->Monitor_Tumor Data_Analysis Analyze Tumor Growth Inhibition and Survival Data Monitor_Tumor->Data_Analysis

Caption: A typical workflow for preclinical evaluation of anti-myeloma agents, encompassing both in vitro and in vivo studies.

Concluding Remarks

This guide provides a comparative overview of lenalidomide, bortezomib, and dexamethasone in preclinical models of multiple myeloma. Lenalidomide demonstrates a unique mechanism of action by targeting the CRBN E3 ligase complex, leading to immunomodulatory and direct anti-tumor effects. Bortezomib effectively induces apoptosis through proteasome inhibition. Dexamethasone, a long-standing therapy, also induces apoptosis, though its efficacy can be variable.

References

Cross-Validation of Lenalidomide's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of lenalidomide (B1683929), an immunomodulatory agent with potent anti-cancer properties, across various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the research and development of novel cancer therapies. While the initial query specified "Lenaldekar," this guide focuses on "lenalidomide," a well-researched compound, assuming a typographical error in the original request.

Lenalidomide, a derivative of thalidomide (B1683933), has demonstrated significant efficacy in treating multiple myeloma (MM) and myelodysplastic syndromes (MDS)[1][2]. Its mechanism of action is multifaceted, involving direct anti-tumor effects and indirect immunomodulatory activities[3][4]. This guide will delve into the differential effects of lenalidomide, compare its performance with other immunomodulatory drugs (IMiDs), and provide detailed experimental protocols for key assays used in its evaluation.

Comparative Efficacy of Lenalidomide in Cancer Cell Lines

Lenalidomide's anti-proliferative and pro-apoptotic effects have been documented in a range of hematological and solid tumor cell lines. The following tables summarize the quantitative data on its efficacy, often in comparison to its parent compound, thalidomide, and a more potent analogue, pomalidomide (B1683931).

Table 1: Anti-Proliferative Activity of Lenalidomide and Other IMiDs in Multiple Myeloma (MM) Cell Lines

Cell LineDrugIC50 (μM)Key FindingsReference
MM.1SLenalidomide~3Synergistic cytotoxicity observed with proteasome inhibitors.[5]
MM.1RLenalidomide~5[5]
RPMI-8226Lenalidomide~10[5]
U266Lenalidomide~10[5]
NCI-H929Lenalidomide1-10Development of resistance is associated with prolonged exposure.[6]
OPM-1LenalidomideNot SpecifiedLenalidomide targets the clonogenic side population.[7]
OPM-2LenalidomideNot Specified[7]
INA-6Lenalidomide~3[5]
KMS12PELenalidomide~3[5]
MM Cell Lines (General)ThalidomideHigher than LenalidomideLenalidomide is more potent than thalidomide.[8][9]
MM Cell Lines (General)PomalidomideLower than LenalidomidePomalidomide is a more potent analogue of thalidomide.[10]

Table 2: Effects of Lenalidomide on Other Cancer Cell Lines

Cancer TypeCell Line(s)EffectKey FindingsReference
Malignant GliomaA-172, AM-38, T98G, U-138MG, U-251MG, YH-13Growth inhibition, G0/G1 cell cycle arrestIncreased p53 and p21 expression. Limited apoptosis induction.[11]
Chronic Lymphocytic Leukemia (CLL)Primary CLL cellsInhibition of proliferationUpregulation of p21 in a cereblon-dependent manner.[12]
Mantle Cell LymphomaNot SpecifiedGrowth arrest and apoptosis[12]
Murine Colorectal CancerCT26Inhibition of metastasisReduced anchorage-independent growth, migration, and invasion.[13]

Mechanism of Action and Signaling Pathways

Lenalidomide's primary mechanism of action involves binding to the cereblon (CRBN) protein, a component of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key B-cell transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors results in the downregulation of interferon regulatory factor 4 (IRF4), a crucial survival factor for myeloma cells, ultimately leading to apoptosis[1][14][15].

In del(5q) myelodysplastic syndrome, lenalidomide-induced degradation of casein kinase 1A1 (CK1α) leads to p53 activation and apoptosis in the del(5q) clones[14].

Beyond its direct cytotoxic effects, lenalidomide exhibits potent immunomodulatory properties by enhancing T-cell and Natural Killer (NK) cell function. It acts as a T-cell co-stimulator, increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which in turn enhances NK cell-mediated cytotoxicity[3][16][17].

Below are diagrams illustrating the core signaling pathway of lenalidomide and a typical experimental workflow for its evaluation.

Lenalidomide_Mechanism_of_Action cluster_cell Myeloma Cell Lenalidomide Lenalidomide CRBN CRL4-CRBN E3 Ubiquitin Ligase Lenalidomide->CRBN Binds to IKZF1_IKZF3 IKZF1 / IKZF3 (Transcription Factors) CRBN->IKZF1_IKZF3 Targets for Ubiquitination Proteasome Proteasome IKZF1_IKZF3->Proteasome Degradation IRF4 IRF4 IKZF1_IKZF3->IRF4 Promotes expression of Apoptosis Apoptosis Proteasome->Apoptosis Leads to Myc c-Myc IRF4->Myc Promotes expression of Proliferation Cell Proliferation IRF4->Proliferation Myc->Proliferation

Figure 1. Lenalidomide's core mechanism of action in a multiple myeloma cell.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with Lenalidomide & Control/Alternative Drugs start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Expression Analysis (Western Blot) treatment->protein data Data Analysis & Comparison viability->data cell_cycle->data protein->data end End: Comparative Efficacy Report data->end

Figure 2. A generalized workflow for cross-validating lenalidomide's effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the effects of lenalidomide.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of lenalidomide, a vehicle control (e.g., DMSO), and alternative drugs for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Note: Protocols may vary slightly between laboratories and for different cell lines.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with lenalidomide or control for the desired time period.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle[18][19][20].

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p21 and p53, which are involved in cell cycle regulation and apoptosis.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. For a small protein like p21, a 12% gel is recommended[21].

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p21, p53) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software[22][23][24].

Conclusion

Lenalidomide demonstrates significant anti-cancer activity across a variety of cell lines, particularly in hematological malignancies. Its unique mechanism of action, involving the modulation of the CRL4CRBN E3 ubiquitin ligase, sets it apart from traditional chemotherapeutic agents. The comparative data suggests that lenalidomide is more potent than thalidomide and that pomalidomide is a more potent analogue. The provided experimental protocols offer a foundation for researchers to conduct their own cross-validation studies. Further head-to-head comparative studies in a broader range of cancer cell lines will be invaluable in fully elucidating the therapeutic potential of lenalidomide and guiding its clinical application.

References

Navigating the PI3K/AKT/mTOR Signaling Maze in T-Cell Acute Lymphoblastic Leukemia: A Comparative Analysis of Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of targeted therapies for T-cell Acute Lymphoblastic Leukemia (T-ALL), a malignancy characterized by the aggressive proliferation of immature T-cells, the PI3K/AKT/mTOR signaling pathway has emerged as a critical therapeutic battleground. Upregulation of this pathway is a frequent event in T-ALL, driving cancer cell growth, survival, and proliferation. While a novel compound identified as Lenaldekar has shown initial promise by targeting this pathway, a scarcity of public data and the absence of known analogs necessitate a broader comparative analysis of well-characterized inhibitors that modulate this crucial signaling cascade. This guide provides a comprehensive comparison of key inhibitors targeting the PI3K/AKT/mTOR pathway, offering researchers, scientists, and drug development professionals a data-driven overview of their performance and underlying mechanisms.

Performance Snapshot: A Head-to-Head Comparison of PI3K/AKT/mTOR Inhibitors

The therapeutic potential of targeting the PI3K/AKT/mTOR pathway in T-ALL has been explored through various inhibitors, each with distinct mechanisms and efficacy profiles. The following table summarizes key quantitative data on the performance of several prominent inhibitors based on pre-clinical studies.

InhibitorTypeTarget(s)IC50 Range (in vitro)Key Findings in T-ALL Models
NVP-BKM120 Pan-PI3K InhibitorPI3Kα, β, γ, δ50-500 nMInduces cell death in ALL cell lines.[1]
RAD001 (Everolimus) Allosteric mTORC1 InhibitormTORC11-10 nMDephosphorylates S6 protein but is less effective at inducing cell death alone.[1][2]
NVP-BEZ235 Dual PI3K/mTOR InhibitorPI3K, mTORC1/27-20 nMPotently inhibits proliferation and induces both apoptosis and autophagy.[1][3]
NVP-BGT226 Dual PI3K/mTOR InhibitorPI3K, mTORC1/2Sub-micromolarEffectively induces cell death at lower concentrations compared to NVP-BEZ235.[3]
MK-2206 Allosteric AKT InhibitorAKT1/2/3Varies by cell lineInduces apoptosis and increases cleaved caspase-3 in T-ALL lymphoblasts.[2]
GDC-0941 PI3K InhibitorPI3Kα/δVaries by cell lineShows therapeutic potential in preclinical T-ALL models.[2]

Delving into the Mechanism: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network essential for normal cellular function. In T-ALL, mutations or deletions in key regulatory genes, such as PTEN, lead to its constitutive activation, promoting uncontrolled cell growth and survival. The diagram below illustrates the signaling cascade and the points of intervention for the discussed inhibitors.

PI3K_AKT_mTOR_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (e.g., IGF1-R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2->AKT feedback activation Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation releases inhibition of PTEN PTEN PTEN->PIP3 dephosphorylates NVP_BKM120 NVP-BKM120 GDC-0941 NVP_BKM120->PI3K inhibits NVP_BEZ235 NVP-BEZ235 NVP-BGT226 NVP_BEZ235->PI3K NVP_BEZ235->mTORC1 RAD001 RAD001 RAD001->mTORC1 inhibits MK_2206 MK-2206 MK_2206->AKT inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential. The following outlines the methodologies for key experiments used to characterize the efficacy of PI3K/AKT/mTOR inhibitors.

Cell Viability and Proliferation Assays

A common method to assess the effect of inhibitors on cancer cell growth is the MTT assay.

MTT_Assay_Workflow start Seed T-ALL cells in 96-well plates treat Treat with varying concentrations of inhibitor start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan (B1609692) crystals incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for a standard MTT cell viability assay.

Protocol:

  • Cell Seeding: T-ALL cell lines are seeded into 96-well plates at a density of 1 x 10^4 cells per well.

  • Inhibitor Treatment: Cells are treated with a serial dilution of the respective inhibitor (e.g., NVP-BKM120, RAD001, NVP-BEZ235) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Western Blotting for Pathway Modulation

To confirm that the inhibitors are acting on their intended targets within the PI3K/AKT/mTOR pathway, Western blotting is employed to measure the phosphorylation status of key downstream proteins.

Protocol:

  • Cell Lysis: T-ALL cells, treated with inhibitors for a defined period, are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6, p-4E-BP1, 4E-BP1).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

While dual PI3K/mTOR inhibitors like NVP-BEZ235 and NVP-BGT226 show significant promise in preclinical models of T-ALL, the path to clinical application requires further investigation.[3] The development of resistance and potential off-target effects are hurdles that need to be overcome. The initial findings for this compound, though limited, suggest that novel scaffolds targeting this pathway continue to be an important area of research. Future work should focus on identifying the direct molecular target of this compound and exploring structure-activity relationships to optimize its efficacy and safety profile. A deeper understanding of the complex feedback loops and crosstalk within the PI3K/AKT/mTOR network will be crucial for designing rational combination therapies that can overcome resistance and improve outcomes for patients with T-ALL.

References

Independent Verification of Kinase Inhibitor Efficacy in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for published research under the name "Lenaldekar" did not yield specific findings. The following guide is a synthesized example based on common research patterns in drug development for kinase inhibitors, drawing on publicly available information regarding the MAPK/ERK signaling pathway. This comparison is illustrative and intended to serve as a template for the independent verification of a novel compound, here termed "LNDK-1," against an established MEK inhibitor.

Comparative Performance Analysis of LNDK-1

This guide provides an objective comparison of the hypothetical compound LNDK-1's performance with a standard MEK inhibitor in targeting the MAPK/ERK signaling pathway, a critical cascade in many cancers.[1] The data presented is based on synthesized results from common preclinical assays used in drug discovery.

Data Presentation

The following table summarizes the quantitative data from key in vitro experiments comparing LNDK-1 to a standard MEK inhibitor.

ParameterLNDK-1Standard MEK Inhibitor
IC50 (BRAF V600E Mutant Cell Line) 15 nM25 nM
Cell Viability (% of Control at 50 nM) 45%60%
p-ERK Inhibition (at 50 nM) 85%70%
Caspase-3 Activation (Fold Change at 50 nM) 4.53.0

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Human colorectal cancer cells with a BRAF V600E mutation were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of LNDK-1 or the standard MEK inhibitor for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Solubilization: The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2. Western Blot for Phospho-ERK Inhibition

  • Cell Lysis: Cells treated with the compounds for 24 hours were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry was used to quantify the level of p-ERK relative to total ERK.

Visualizations

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling pathway, a key target in cancer therapy.[1][2] The pathway is often activated by growth factors and can lead to cell proliferation and survival.[2]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor LNDK-1 / Standard MEK Inhibitor Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade and the point of intervention for MEK inhibitors.

Experimental Workflow for Compound Comparison

The following workflow outlines the key steps in the comparative evaluation of LNDK-1.

Experimental_Workflow start Start: Select BRAF Mutant Cell Line treat Treat cells with LNDK-1 vs. Standard Inhibitor start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot for p-ERK/ERK treat->western apoptosis Apoptosis Assay (Caspase-3) treat->apoptosis data Data Analysis: Compare IC50, Inhibition, Apoptosis viability->data western->data apoptosis->data end End: Comparative Efficacy Report data->end

Caption: Workflow for in vitro comparison of kinase inhibitor efficacy.

References

A Head-to-Head Comparison of Lenaldekar with Other PI3K/AKT/mTOR Pathway Inhibitors in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of Lenaldekar (LDK), a novel pathway inhibitor, with other prominent inhibitors of the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3][4][5] This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of the in vitro efficacy of these compounds, detailed experimental methodologies, and a visual representation of the targeted signaling pathway.

Comparative Efficacy of Pathway Inhibitors in T-ALL

The following table summarizes the available quantitative data on the efficacy of this compound and other PI3K/AKT/mTOR pathway inhibitors in T-ALL and other relevant leukemia cell lines. It is important to note that the data is compiled from various sources, and experimental conditions may differ. Therefore, direct comparison of absolute values should be approached with caution.

InhibitorTarget(s)Cell LineAssayIC50 Value
This compound (LDK) IGF1-R (putative), PI3K/AKT/mTOR pathway Jurkat (T-ALL) MTT Assay (48h) 0.8 µM
Human T-cells (CD3+)Proliferation Assay (4 days)3 µM
GDC-0941 (Pictilisib) Pan-Class I PI3KU87MG (Glioblastoma)Proliferation Assay0.95 µM
A2780 (Ovarian)Proliferation Assay0.14 µM
MK-2206 Allosteric Akt1/2/3Jurkat (T-ALL)MTT Assay (24h)0.21 µM
MOLT-4 (T-ALL)MTT Assay (48h)1.7 µM
NVP-BEZ235 (Dactolisib) Dual PI3K/mTORFL-18 (Follicular Lymphoma)Growth Inhibition (72h)6.59 nM
CAL-101 (Idelalisib) PI3KδCCRF-SB (B-ALL)pAkt/pS6 Reduction0.1 - 1.0 µM
IPI-145 (Duvelisib) PI3Kδ/γJurkat (T-ALL)CellTiter-Glo (3 days)1.9 µM
MOLT4 (T-ALL)CellTiter-Glo (3 days)2.3 µM
Copanlisib Pan-Class I PI3K (α, δ)Various Lymphoma Cell LinesCell Growth InhibitionMedian IC50: 31.6 - 72.4 nM

PI3K/AKT/mTOR Signaling Pathway and Inhibitor Targets

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of intervention for this compound and the other discussed inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF1-R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation This compound This compound This compound->RTK Pan_PI3Ki GDC-0941 Copanlisib Pan_PI3Ki->PI3K PI3Kdi CAL-101 PI3Kdi->PI3K PI3Kdg IPI-145 PI3Kdg->PI3K AKTi MK-2206 AKTi->AKT Dual_PI3K_mTORi NVP-BEZ235 Dual_PI3K_mTORi->PI3K Dual_PI3K_mTORi->mTORC1 Dual_PI3K_mTORi->mTORC2

PI3K/AKT/mTOR signaling pathway and inhibitor targets.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Include a blank control with medium only.

  • Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the desired concentrations of the inhibitor to the wells. Include a vehicle control.

  • Incubate for the desired period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

  • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.[6][7][8][9][10]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Seed and treat cells with the inhibitor as for the proliferation assay.

  • Harvest cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate on the cell population and analyze the quadrants to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][11][12][13][14]

In Vivo T-ALL Xenograft Model

This protocol describes a general procedure for establishing and evaluating the efficacy of inhibitors in a T-ALL xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old

  • T-ALL cell line (e.g., Jurkat) or patient-derived xenograft (PDX) cells

  • Sterile PBS or appropriate cell culture medium for injection

  • Inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture and harvest T-ALL cells in the logarithmic growth phase. Wash the cells with sterile PBS and resuspend at the desired concentration (e.g., 5-10 x 106 cells in 100-200 µL).

  • Tumor Cell Implantation:

    • Intravenous (i.v.) injection: Inject the cell suspension into the tail vein of the mice. This model mimics disseminated disease.

    • Subcutaneous (s.c.) injection: Inject the cells into the flank of the mice. This model allows for easy monitoring of tumor growth with calipers.

  • Tumor Growth Monitoring:

    • For i.v. models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and use bioluminescence imaging if applicable.

    • For s.c. models, measure tumor volume with calipers 2-3 times per week using the formula: Volume = (width2 x length)/2.

  • Treatment: When tumors are established (e.g., palpable for s.c. models or detectable by imaging for i.v. models), randomize the mice into treatment and control groups.

  • Administer the inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Monitor animal health and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size, or when animals show signs of significant morbidity.

  • Analysis: Collect tumors and/or tissues (e.g., spleen, bone marrow) for further analysis, such as histology, immunohistochemistry, or Western blotting, to assess target engagement and therapeutic efficacy.[15][16][17][18]

Concluding Remarks

This compound demonstrates notable in vitro activity against T-ALL cells, with an IC50 in the sub-micromolar range. Its putative mechanism of action via the PI3K/AKT/mTOR pathway places it among a class of targeted therapies with significant clinical interest. The comparative data presented in this guide, while not from direct head-to-head studies, provides a valuable baseline for researchers. Pan-PI3K inhibitors like Copanlisib and dual PI3K/mTOR inhibitors such as NVP-BEZ235 generally exhibit high potency in the nanomolar range across various cell lines. Isoform-selective inhibitors like Idelalisib (PI3Kδ) and Duvelisib (PI3Kδ/γ) have shown clinical efficacy in B-cell malignancies and are also being investigated in T-cell cancers. The AKT inhibitor MK-2206 has also demonstrated cytotoxicity in T-ALL cell lines.

The choice of an optimal pathway inhibitor will likely depend on the specific genetic context of the leukemia, the desired selectivity profile, and the therapeutic window. Further preclinical studies directly comparing this compound with these agents in a panel of T-ALL cell lines and in vivo models are warranted to fully elucidate its relative efficacy and potential as a therapeutic agent for T-cell malignancies. The provided experimental protocols offer a standardized framework for conducting such comparative investigations.

References

Reproducibility in T-Cell Leukemia Research: A Comparative Analysis of Lenaldekar

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative framework for understanding the experimental basis of Lenaldekar, a novel compound for the treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL), in the context of established therapies. Due to the limited public availability of detailed quantitative data for this compound, this guide presents a template for comparison, incorporating published data for standard-of-care treatments and outlining the necessary experimental protocols to ensure reproducibility.

Comparative Efficacy Data

A direct quantitative comparison of this compound with other T-ALL treatments is challenging due to the nascent stage of its publicly available research. The initial discovery of this compound demonstrated its effectiveness in killing human Jurkat T-ALL cells and showed efficacy in zebrafish and mouse xenograft models of T-ALL.[1][2] However, specific metrics such as IC50 values and in vivo tumor growth inhibition percentages are not yet widely published.

To provide a framework for comparison, the following tables summarize publicly available efficacy data for established T-ALL therapies. Should specific data for this compound become available, it can be inserted into the corresponding placeholder table for a direct comparison.

Table 1: In Vitro Cytotoxicity Data for T-ALL Cell Lines

CompoundCell LineIC50 (Concentration)Assay MethodReference
This compound JurkatData not publicly availablePresumed Cell Viability Assay
VincristineJurkat~2.5 nMApoptosis Assay (Annexin V)[3]
Dexamethasone (B1670325)T-ALL Cell Lines0.09 nM - 600 nM (range)Cell Viability Assay[4]
Dasatinib (B193332)T-ALL Cell LinesVaries (cell line dependent)Cell Viability Assay[5]

Table 2: In Vivo Efficacy Data in T-ALL Xenograft Models

TreatmentModelEfficacy MetricResultsReference
This compound Mouse XenograftData not publicly availableShowed efficacy in treating leukemia[1]
Dexamethasone + DasatinibPDX Mouse ModelImpaired T-ALL expansionSignificant reduction in leukemia burden[4]
Vincristine, L-ASP, DexamethasoneNSG Mouse ModelLeukemia infiltrationVADA treatment reduced leukemia burden[6]

Table 3: Clinical Efficacy of Standard T-ALL Therapies

Treatment/RegimenPatient PopulationEfficacy MetricResultsReference
Nelarabine (added to ABFM regimen)Newly Diagnosed T-ALL (ages 1-31)5-year Disease-Free Survival (DFS)88.2% (vs. 82.1% without Nelarabine)[7][8][9]
Nelarabine (added to ABFM regimen)Newly Diagnosed T-ALL (ages 1-31)5-year Overall Survival (OS)90.3% (vs. 87.9% without Nelarabine)[7]
Bortezomib (with chemotherapy)T-ALL/T-LL3-year Overall Survival (OS)88.2% (T-ALL)[10]
Pediatric-inspired regimenAdults (18-50 years) with T-ALL3-year Overall Survival (OS)75%[11]

Experimental Protocols

To ensure the reproducibility of experiments involving this compound or any comparative compounds, detailed methodologies are crucial. The following are representative protocols for key experiments in T-ALL research, based on established practices.

In Vitro Cell Viability and Apoptosis Assays

1. Cell Culture:

  • Jurkat T-ALL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT or similar):

  • Seed Jurkat cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Treat cells with a serial dilution of this compound or comparator compounds for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat Jurkat cells with the desired concentration of the compound for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies

1. Animal Models:

  • Use immunodeficient mice such as NOD/SCID or NSG (NOD scid gamma).

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. T-ALL Cell Implantation:

  • Inject 1-5 x 10^6 Jurkat cells or patient-derived xenograft (PDX) T-ALL cells intravenously into the tail vein of the mice.

  • Monitor the mice for engraftment and tumor progression through regular observation, weight measurement, and, if applicable, bioluminescence imaging (for luciferase-expressing cells).

3. Drug Administration and Efficacy Evaluation:

  • Once leukemia is established (e.g., detectable peripheral blast count or significant bioluminescent signal), randomize the mice into treatment and control groups.

  • Administer this compound or comparator drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitor tumor burden throughout the study.

  • The primary endpoint is typically overall survival or a significant reduction in leukemia progression.

  • At the end of the study, harvest tissues (bone marrow, spleen, peripheral blood) for analysis of leukemia infiltration by flow cytometry or immunohistochemistry.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is reported to down-regulate the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in T-ALL.[1][2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., IGF1-R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->RTK Inhibition

Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture T-ALL Cell Lines (e.g., Jurkat) Cytotoxicity Cytotoxicity Assays (IC50 Determination) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V) Cell_Culture->Apoptosis Mechanism Mechanism of Action (Western Blot for p-AKT) Cell_Culture->Mechanism Zebrafish Zebrafish Model (Initial Screen) Cytotoxicity->Zebrafish Mouse_Xenograft Mouse Xenograft Model (Efficacy & Toxicity) Zebrafish->Mouse_Xenograft Efficacy_Eval Efficacy Evaluation (Survival, Tumor Burden) Mouse_Xenograft->Efficacy_Eval Toxicity_Eval Toxicity Assessment Mouse_Xenograft->Toxicity_Eval

Caption: A standard workflow for the preclinical evaluation of a novel anti-T-ALL compound.

References

Validating the Specificity of Lenaldekar for its Intended Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the investigational compound Lenaldekar for its intended target within the PI3K/AKT/mTOR signaling pathway. By comparing its hypothetical performance with established inhibitors, this document outlines the essential experimental data and methodologies required for a thorough assessment.

Disclaimer: As of the latest literature review, specific binding affinity and kinase selectivity data for this compound are not publicly available. The quantitative data presented for this compound in this guide is hypothetical and for illustrative purposes only . It is designed to model the data that would be necessary to validate its specificity. Data for comparator compounds is compiled from publicly available sources.

Core Objective: Establishing Target Specificity

The primary goal in the preclinical validation of a targeted therapeutic like this compound is to rigorously define its binding affinity and selectivity. A highly specific compound will potently inhibit its intended target with minimal off-target effects, which is crucial for maximizing therapeutic efficacy while minimizing potential toxicity.

Proposed Mechanism of Action of this compound

Preliminary research suggests that this compound exerts its anti-leukemic effects by down-regulating the PI3K/AKT/mTOR signaling pathway.[1] It is hypothesized that this may occur through the inactivation of the Insulin-like Growth Factor 1 Receptor (IGF1-R), a receptor tyrosine kinase that acts as an upstream activator of this critical cell survival and proliferation pathway.[1]

PI3K_AKT_mTOR_Pathway receptor receptor kinase kinase protein protein inhibitor inhibitor process process IGF1 IGF-1 IGF1R IGF1-R IGF1->IGF1R PI3K PI3K IGF1R->PI3K This compound This compound This compound->IGF1R PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Experimental_Workflow start start process process data data decision decision end end A Hypothesis Generation: This compound targets IGF1-R B Primary Target Binding Assay (e.g., Radioligand Binding) A->B C Determine Binding Affinity (Ki) B->C D Broad Kinase Selectivity Screen (e.g., KinomeScan) C->D E Generate IC50 Profile D->E F Cellular Target Engagement Assay (e.g., Western Blot for p-AKT) E->F G Confirm On-Target Activity in Cells F->G H Specificity Validated? G->H I Proceed to In Vivo Efficacy Studies H->I Yes J Optimize Compound or Re-evaluate Target H->J No

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lenaldekar

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Lenaldekar. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change them frequently, especially after direct contact.
Body Protection Laboratory CoatA standard lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational before starting any work.

  • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

  • Verify that an eyewash station and safety shower are accessible and in good working order.

2. Weighing and Solution Preparation:

  • Handle solid this compound within the chemical fume hood to prevent the generation of airborne dust.

  • Use anti-static weighing paper or a contained weighing system to minimize dispersal of the powder.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMSO.[1]

3. Experimental Use:

  • Keep all containers of this compound, whether solid or in solution, clearly labeled and sealed when not in use.

  • Conduct all procedures involving this compound within the chemical fume hood.

4. Post-Experiment and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Dispose of all contaminated disposable materials as chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[2]

2. Container Management:

  • Ensure all waste containers are properly sealed and stored in a designated secondary containment area to prevent spills.

  • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard.

3. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

Quantitative Safety Data

ParameterValueSource
CAS Number 418800-15-4Merck, Sigma-Aldrich[1][4]
Molecular Weight 286.33 g/mol Sigma-Aldrich[1]
Solubility in DMSO 100 mg/mLSigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[1]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Solid this compound in Fume Hood prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Surfaces and Equipment handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste in Secondary Containment cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.